1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
Description
BenchChem offers high-quality 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1965309-61-8 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-pyridin-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H |
InChI Key |
MXYNDUKUMRXXLZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=N1)N.Cl.Cl |
Canonical SMILES |
CC(CC1=CC=CC=N1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, a pyridine-based ethylamine derivative, presents a multifaceted pharmacological profile primarily centered on the histaminergic system. Structurally analogous to betahistine, this compound is hypothesized to exert its effects through a dual action on histamine receptors: partial agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor. This technical guide synthesizes the available evidence to elucidate its core mechanism of action, drawing parallels with well-characterized structural analogs. We will delve into its primary molecular targets, the consequent modulation of signaling pathways, and its overarching physiological and pharmacological ramifications. Furthermore, this guide will explore potential secondary mechanisms involving serotonergic and monoaminergic systems and provide detailed experimental protocols for the comprehensive evaluation of this compound's pharmacodynamic profile.
Introduction: Unveiling a Histamine Modulator
1-Methyl-2-pyridin-2-yl-ethylamine is a heterocyclic amine with a chemical structure strongly suggestive of interaction with biogenic amine receptors. Its core components, a pyridine ring and an ethylamine side chain with a methyl group on the alpha-carbon, are key pharmacophoric elements found in a variety of neuroactive compounds. The dihydrochloride salt form enhances its solubility and stability for research and pharmaceutical development.
The most critical structural analog to consider is Betahistine (Nα-methyl-2-pyridylethylamine), a well-established therapeutic agent for the treatment of Ménière's disease and vestibular vertigo. The striking similarity between the two molecules provides a robust foundation for postulating the primary mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. This guide will, therefore, heavily reference the known pharmacology of Betahistine to build a comprehensive mechanistic hypothesis for the title compound.
Primary Mechanism of Action: A Dual Role in the Histaminergic System
The central hypothesis for the mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is its dual activity at histamine H1 and H3 receptors, mirroring the actions of Betahistine[1][2][3][4][5].
Partial Agonism at the Histamine H1 Receptor
The 2-(2-pyridyl)-ethylamine moiety is a known selective histamine H1 receptor agonist[6][7][8]. It is therefore highly probable that 1-Methyl-2-pyridin-2-yl-ethylamine retains this activity. As a partial agonist, the compound would bind to and activate H1 receptors, but with a lower intrinsic efficacy than the endogenous ligand, histamine.
Causality of Experimental Approach: To verify H1 receptor agonism, a functional assay measuring the downstream signaling of Gq/11-coupled H1 receptors is essential. A calcium mobilization assay in a cell line stably expressing the human H1 receptor provides a direct measure of receptor activation.
Experimental Protocol: In Vitro Calcium Mobilization Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride and a full histamine agonist control are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of the test compounds.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured over time. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal response relative to histamine.
Antagonism at the Histamine H3 Receptor
Betahistine is a potent antagonist of the histamine H3 receptor[3][4][5]. The H3 receptor functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin[9].
By antagonizing the H3 receptor, 1-Methyl-2-pyridin-2-yl-ethylamine would disinhibit histaminergic neurons, leading to an increased release and turnover of histamine in the brain[1][2]. This surge in central histamine would then act on postsynaptic H1 and H2 receptors, mediating various physiological effects, including increased arousal and improved vestibular function.
Causality of Experimental Approach: A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. To assess H3 receptor antagonism, a competition binding assay is employed using a known high-affinity radiolabeled H3 antagonist.
Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor or from brain tissue known to have high H3 receptor density (e.g., rat cerebral cortex).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Competition Binding: In a 96-well plate, a constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) is incubated with the prepared membranes in the presence of increasing concentrations of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Physiological Consequences
The dual action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride on H1 and H3 receptors initiates distinct signaling cascades with significant physiological outcomes.
Diagram: Proposed Histaminergic Signaling Pathway
Sources
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 3. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]
- 5. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 6. Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of histamine and histamine analogues on human isolated myometrial strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine receptors in esophageal smooth muscle of the opossum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
Distribution: For Research, Drug Development, and Scientific Professionals
Abstract
Foundational Characterization: The Analytical Bedrock
Prior to any biological assessment, the unambiguous identification and characterization of the test article are paramount for data integrity and reproducibility. This initial phase establishes the foundational physicochemical properties that will influence biological behavior and inform the design of subsequent assays.
Identity, Purity, and Physicochemical Properties
The first principle of pharmacological investigation is to know your molecule. A comprehensive analytical profile ensures that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.
Table 1: Essential Physicochemical and Analytical Parameters
| Parameter | Recommended Methodology | Rationale & Significance |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Unambiguously confirms the chemical structure of 1-Methyl-2-pyridin-2-yl-ethylamine. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with UV detection, Elemental Analysis | Quantifies the purity of the compound, ensuring it meets the generally accepted standard of >95% for in vitro and in vivo studies. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., in PBS pH 7.4) | Determines the maximum concentration achievable in aqueous buffers, which is critical for designing in vitro assays and formulating for in vivo administration. |
| Lipophilicity (LogD) | Shake-flask method (octanol/water) or chromatographic determination at pH 7.4 | Predicts the compound's ability to cross biological membranes, including the blood-brain barrier. Influences absorption, distribution, and metabolism. |
| pKa Determination | Potentiometric titration or UV-spectrophotometry | Identifies the ionization state of the molecule at physiological pH, which affects receptor binding, solubility, and membrane permeability. |
Pharmacodynamic Profiling: Unveiling the Mechanism of Action
The structural similarity of 1-Methyl-2-pyridin-2-yl-ethylamine to known neuroactive agents, such as betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), suggests a potential interaction with central nervous system (CNS) targets. A systematic screening approach is essential to identify primary biological targets and elucidate the mechanism of action.
Initial Target Screening: A Broad Net Approach
The logical first step is to screen the compound against a broad panel of CNS receptors and transporters to identify high-affinity interactions. This is most efficiently accomplished through competitive binding assays.
Experimental Protocol 1: Radioligand Binding Assays for CNS Targets
-
Objective: To determine the binding affinity (Ki) of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride for key monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, Serotonin Transporter - SERT) and histamine receptors (H1, H3).
-
Materials:
-
Cell membranes expressing the human recombinant target of interest (DAT, NET, SERT, H1, H3).
-
Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]Pyrilamine for H1, [³H]Nα-Methylhistamine for H3).
-
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (test compound).
-
Appropriate assay buffers and scintillation cocktail.
-
96-well filter plates and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM).
-
In each well of the filter plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a known saturating ligand (for non-specific binding), or the test compound.
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of the plates and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: From Binding to Biological Effect
Once high-affinity targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or functional inhibitor at these sites.
Experimental Protocol 2: Monoamine Reuptake Inhibition Assay
-
Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Known inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
-
Methodology:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound. A low IC50 value indicates potent inhibition.
-
In Vivo Pharmacodynamics: Assessing CNS Effects in Animal Models
If in vitro data suggest significant CNS activity (e.g., potent monoamine reuptake inhibition), in vivo studies are warranted to assess the compound's behavioral effects.
Workflow for Pharmacodynamic Profiling
Caption: Workflow for elucidating pharmacodynamic properties.
Recommended In Vivo Models:
-
Locomotor Activity: This is a primary screen to assess potential stimulant or sedative effects. Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams, and their ambulatory movements are tracked over time after administration of the test compound.[4]
-
Drug Discrimination: This model assesses the interoceptive (subjective) effects of a compound. Animals are trained to discriminate between a known drug (e.g., a stimulant like cocaine or amphetamine) and saline to receive a reward. The test compound is then administered to determine if it substitutes for the training drug.[5]
Pharmacokinetic Profiling: The Body's Effect on the Drug (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for translating in vitro potency into in vivo efficacy and for designing appropriate dosing regimens.
In Vitro ADME Screening
A panel of rapid in vitro assays can predict the in vivo pharmacokinetic behavior of the compound.
Table 2: Key In Vitro ADME Assays
| Parameter | Assay | Rationale |
| Metabolism | Liver Microsomal Stability | Measures the rate of metabolic degradation by liver enzymes to predict hepatic clearance.[6] |
| Drug-Drug Interaction | CYP450 Inhibition | Assesses the potential to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9), a common cause of adverse drug-drug interactions.[7][8][9][10][11] |
| Distribution | Plasma Protein Binding | Determines the fraction of the drug bound to plasma proteins; only the unbound fraction is pharmacologically active. |
| Absorption | Caco-2 Permeability | Uses a human colon adenocarcinoma cell line to model intestinal absorption and predict oral bioavailability. |
Workflow for Pharmacokinetic Profiling
Caption: Workflow for elucidating pharmacokinetic properties.
In Vivo Pharmacokinetic Study
Following promising in vitro ADME results, a definitive in vivo PK study, typically in rodents, is performed.
Experimental Protocol 3: Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) in rats.
-
Methodology:
-
Two groups of cannulated rats are used.
-
Group 1 receives the compound via a single intravenous (IV) bolus dose.
-
Group 2 receives the compound via oral gavage (PO).
-
Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma is harvested and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plasma concentration-time profiles are plotted for both IV and PO routes.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Safety and Toxicological Assessment: Defining the Therapeutic Window
Early assessment of safety and toxicology is critical to identify potential liabilities that could halt development. A standard battery of tests addresses the most common areas of concern.
In Vitro Safety Pharmacology
Experimental Protocol 4: hERG Channel Assay
-
Objective: To assess the potential of the compound to inhibit the hERG potassium channel, which is a primary indicator of risk for drug-induced QT prolongation and Torsades de Pointes arrhythmia.[12][13]
-
Methodology:
-
Data Analysis:
-
The percent inhibition of the hERG current is calculated at each concentration.
-
An IC50 value is determined from the concentration-response curve. A potent IC50 value (<10 µM) is a significant flag for potential cardiotoxicity.
-
Acute Toxicity Assessment
Experimental Protocol 5: Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of the compound and identify a potential lethal dose (LD50).[16]
-
Methodology:
-
This study follows the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Toxic Class Method).
-
A stepwise procedure is used with a small number of animals (typically rodents) per step.
-
Dosing starts at a level expected to be tolerated, and based on the outcome (survival or death), the dose for the next step is adjusted up or down.
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
-
Data Analysis:
-
The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.[17] This provides critical information for safe handling and initial dose selection in further non-clinical studies.
-
Workflow for Safety and Toxicology Assessment
Caption: Workflow for safety and toxicology profiling.
Conclusion and Forward Look
The experimental framework detailed in this guide provides a rigorous, phase-appropriate strategy for the comprehensive pharmacological characterization of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. By systematically progressing from foundational analytics through in vitro and in vivo pharmacodynamics, pharmacokinetics, and safety assessments, researchers can build a robust data package. This data will be essential for making informed decisions regarding the compound's potential for further development, either as a therapeutic agent itself or as a lead scaffold for optimization. The true value of this molecule lies in the data yet to be generated, and this guide provides the map to uncover it.
References
-
PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Available from: [Link]
-
PubChem. Pyrilamine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
PubMed. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Animal models to guide clinical drug development in ADHD: lost in translation?. National Center for Biotechnology Information. Available from: [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
- Google Patents. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- Google Patents. CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride.
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
Frontiers. Understanding Addiction Using Animal Models. Available from: [Link]
-
PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. Available from: [Link]. Jdconline.info/index.php/ajpr/article/view/100
-
MDPI. Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. Animal Models of the Behavioral Symptoms of Substance Use Disorders. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]
-
Creative Biolabs. hERG Screening. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. criver.com [criver.com]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
physico-chemical properties of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride
An In-depth Technical Guide to the Physico-Chemical Properties of N-methyl-2-(2-pyridinyl)ethanamine Dihydrochloride
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and scientific inquiry, a comprehensive understanding of a compound's physico-chemical properties is the bedrock upon which successful research is built. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride, a compound commonly known as Betahistine Dihydrochloride. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
The following sections are structured to provide a holistic view of the compound, from its fundamental identity to its analytical characterization. The methodologies described are grounded in established pharmacopoeial standards, offering a reliable framework for your own investigations.
Core Identity and Chemical Structure
N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride is a small molecule with a significant role in therapeutic applications, particularly in the treatment of vertigo and Meniere's syndrome.[1] Its identity is defined by the following key identifiers:
-
Chemical Name: N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride
-
Synonyms: 2-(2-(Methylamino)ethyl)pyridine dihydrochloride, Betahistine Dihydrochloride[1]
-
CAS Number: 5579-84-0[1]
-
Molecular Formula: C₈H₁₄Cl₂N₂[1]
-
Molecular Weight: 209.12 g/mol [1]
The structural formula reveals a pyridine ring connected to an ethylamine chain with a methyl group on the terminal nitrogen. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Structural Representation (SMILES):
CNCCC1=CC=CC=N1.Cl.Cl
Physico-Chemical Characteristics
The physical and chemical properties of a substance dictate its behavior in various environments and are crucial for formulation development, analytical method design, and understanding its physiological disposition.
| Property | Value | Source |
| Appearance | White or off-white crystals or crystalline powder.[1] | ChemBK[1] |
| Melting Point | 150-154 °C[1] | ChemBK[1] |
| Boiling Point | 210.9°C at 760 mmHg[1] | ChemBK[1] |
| Solubility | Very soluble in water, soluble in ethanol (96%), and practically insoluble in 2-propanol.[1] | ChemBK[1] |
| Acidity (pH) | A 0.1g/10mL aqueous solution should have a pH value between 2.0 and 3.0.[1] | ChemBK[1] |
| Stability | The compound is hygroscopic.[1] | ChemBK[1] |
| Loss on Drying | Not more than 1.0% when dried at 100°C under reduced pressure over phosphorus pentoxide.[1] | ChemBK[1] |
The high solubility in water is a direct consequence of its salt form, which is a common strategy employed in pharmaceutical sciences to improve the bioavailability of amine-containing drugs. The hygroscopic nature necessitates careful handling and storage in a dry environment to prevent degradation and maintain the integrity of the substance. The specified pH range of an aqueous solution is indicative of the acidic nature of the dihydrochloride salt.
Analytical Characterization and Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The following sections detail the key analytical techniques and their underlying principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity and quantifying the related substances of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The choice of a reversed-phase C18 column is standard for separating polar to moderately nonpolar compounds. The mobile phase composition, a buffered aqueous solution with an organic modifier (methanol), is optimized to achieve adequate retention and resolution of the main compound from its potential impurities.[1] The inclusion of an ion-pairing agent like sodium heptane sulfonate is a critical choice to improve the peak shape and retention of the basic analyte. Triethylamine is added to the mobile phase to mask residual silanol groups on the silica-based stationary phase, which can cause peak tailing.
Caption: Workflow for the determination of related substances by HPLC.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique used for the identification and quantification of N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. The pyridine ring in the molecule contains a chromophore that absorbs UV radiation, exhibiting a maximum absorbance at a wavelength of 261 nm.[1] This property is leveraged in content uniformity tests for pharmaceutical dosage forms.
Qualitative Identification
Simple chemical tests can be used for the rapid confirmation of the compound's identity. These tests are often based on colorimetric reactions that are characteristic of the functional groups present in the molecule or the counter-ions.
Caption: Decision tree for the qualitative identification of the compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key .
Determination of Acidity (pH)
-
Preparation: Accurately weigh approximately 0.1 g of the substance.
-
Dissolution: Dissolve the weighed sample in 10 mL of deionized water.
-
Measurement: Measure the pH of the resulting solution using a calibrated pH meter.
-
Acceptance Criteria: The pH should be between 2.0 and 3.0.[1]
Clarity of Solution
-
Preparation: Weigh 0.1 g of the substance.
-
Dissolution: Add 10 mL of water and dissolve the substance.
-
Observation: Visually inspect the solution against a dark and light background.
-
Acceptance Criteria: The solution should be clear.[1]
Determination of Related Substances by HPLC
-
Chromatographic Conditions:
-
Stationary Phase: Octadecylsilane bonded silica gel (C18).
-
Mobile Phase: A mixture of 0.01 mol/L sodium acetate buffer (containing 0.004 mol/L sodium heptane sulfonate and 0.2% triethylamine, with the pH adjusted to 3.3 with glacial acetic acid) and methanol in a 70:30 ratio.[1]
-
Detection Wavelength: 261 nm.[1]
-
System Suitability: The theoretical plate number, calculated from the betahistine peak, should not be less than 3000.[1]
-
-
Preparation of Solutions:
-
Procedure:
-
Inject 20 µL of the Test Solution and the Control Solution into the chromatograph.
-
Record the chromatograms for a run time that is twice the retention time of the main peak.
-
-
Acceptance Criteria:
-
The area of any single impurity peak in the chromatogram of the Test Solution should not be greater than 0.4 times the area of the main peak in the chromatogram of the Control Solution (0.2%).[1]
-
The sum of the areas of all impurity peaks should not be greater than the area of the main peak in the chromatogram of the Control Solution (0.5%).[1]
-
Loss on Drying
-
Preparation: Place a sample of the substance in a suitable weighing bottle.
-
Drying: Use phosphorus pentoxide as the desiccant and dry at 100°C under reduced pressure until a constant weight is achieved.[1]
-
Calculation: Calculate the percentage loss in weight.
-
Acceptance Criteria: The loss on drying should not exceed 1.0%.[1]
Conclusion
This technical guide provides a comprehensive overview of the essential . The detailed protocols and analytical methodologies are designed to be a valuable resource for researchers and scientists in the fields of pharmaceutical development and quality control. A thorough understanding and application of this knowledge are paramount to ensuring the quality, safety, and efficacy of products containing this active pharmaceutical ingredient.
References
-
N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride - ChemBK. (n.d.). Retrieved from [Link]
Sources
Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, precise communication is paramount. The consistent and accurate identification of chemical entities is the bedrock upon which reproducible science is built. This technical guide provides an in-depth exploration of the various depositor-supplied synonyms and nomenclature associated with the compound commonly known as 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride , a molecule of significant therapeutic interest. As we will elucidate, this compound is most widely and accurately recognized as Betahistine dihydrochloride .
This guide will serve as a definitive reference for researchers, scientists, and drug development professionals, ensuring clarity in literature searches, database inquiries, and regulatory documentation. We will delve into the nuances of its chemical naming conventions, present a comprehensive catalog of its synonyms, and provide the structural and relational context necessary for unambiguous identification.
Decoding the Nomenclature: From Ambiguity to Precision
The name "1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride" can be considered a less common and potentially ambiguous descriptor. In standard chemical nomenclature, the position of the methyl group is crucial. A more precise and universally accepted name is N-methyl-2-pyridin-2-ylethanamine dihydrochloride . The "N-" prefix explicitly indicates that the methyl group is attached to the nitrogen atom of the ethylamine side chain. This distinction is critical as it defines the molecule's specific structure and, consequently, its biological activity.
This compound is the dihydrochloride salt of the active pharmaceutical ingredient Betahistine . Betahistine is an aminoalkylpyridine, specifically a pyridine ring substituted at the 2-position with a 2-(methylamino)ethyl group[1]. The dihydrochloride salt formation enhances the compound's stability and solubility for pharmaceutical applications.
A Comprehensive Catalog of Synonyms and Identifiers
To facilitate comprehensive literature and database searches, it is essential to be aware of the multitude of synonyms under which Betahistine dihydrochloride is cataloged. The following table provides a detailed list of these depositor-supplied synonyms, trade names, and chemical identifiers.
| Synonym/Identifier | Type | Source/Context |
| Betahistine dihydrochloride | Common Name | Widely used in scientific literature and pharmacopeias[2][3][4][5][6] |
| Betahistine HCl | Abbreviation | Common abbreviation for the hydrochloride salt[2][4][5] |
| N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride | IUPAC-based Name | A more systematic and unambiguous chemical name[2][5] |
| 2-(2-(Methylamino)ethyl)pyridine dihydrochloride | Chemical Name | An alternative systematic name[2][5] |
| 2-Pyridineethanamine, N-methyl-, dihydrochloride | Chemical Name | Another variation of the systematic name[2][3] |
| Methyl[2-(2-pyridyl)ethyl]amine dihydrochloride | Chemical Name | A common synonym found in chemical databases[2] |
| Serc | Trade Name | A widely known brand name for Betahistine[2][3] |
| Betaserc | Trade Name | Another common brand name[2][3] |
| Vasomotal | Trade Name | A trade name for Betahistine[1][3] |
| Microser | Trade Name | A trade name for Betahistine products[2] |
| Antivom | Trade Name | A trade name for Betahistine products[2] |
| CAS Number | Identifier | 5579-84-0 [2][3][4][5][6] |
| PubChem CID | Identifier | 68643 [2] |
| EINECS Number | Identifier | 226-966-5 [2] |
It is important to note that the free base, Betahistine , has its own unique CAS number: 5638-76-6 [1]. Additionally, another common salt form is Betahistine mesilate [1][7]. Awareness of these related entities is crucial for a complete understanding of the compound's literature.
The Significance of Betahistine in Drug Development
Betahistine is a histamine analogue that acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor. This dual mechanism of action is believed to be responsible for its therapeutic effects. It is primarily used for the treatment of Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus (ringing in the ears), and hearing loss[1][3]. By improving microcirculation in the inner ear, Betahistine is thought to reduce the pressure of the endolymph fluid, thereby alleviating the symptoms of Ménière's disease[1].
The accurate identification of Betahistine and its various forms is therefore of critical importance for pharmacovigilance, clinical trial design, and the development of new therapeutic applications.
Visualizing the Nomenclature Landscape
To visually represent the relationship between the primary compound and its various synonyms and salt forms, the following diagram has been generated.
Caption: Relational map of Betahistine and its synonyms.
Conclusion
The accurate and unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the depositor-supplied synonyms for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, clarifying its identity as the well-established pharmaceutical agent, Betahistine dihydrochloride. By understanding the various nomenclatures, trade names, and chemical identifiers associated with this compound, researchers, scientists, and drug development professionals can navigate the vast landscape of scientific literature and chemical databases with greater precision and confidence, ultimately fostering more effective and efficient research and development.
References
-
PubChem. Betahistine. National Center for Biotechnology Information. [Link][1]
-
PubChem. Betahistine Hydrochloride. National Center for Biotechnology Information. [Link][2]
-
Pharmaffiliates. Betahistine Dihydrochloride | CAS 5579-84-0. [Link][3]
-
ChemBK. N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. [Link][5]
-
PubChem. Betahistine Mesilate. National Center for Biotechnology Information. [Link][7]
Sources
- 1. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Betahistine Hydrochloride | C8H14Cl2N2 | CID 68643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5579-84-0 CAS Manufactory [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Betahistine Dihydrochloride | CAS 5579-84-0 | LGC Standards [lgcstandards.com]
- 7. Betahistine Mesilate | C10H20N2O6S2 | CID 198334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Flexible Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Pyridine-based ligands have long been a cornerstone in this field, offering a rich coordination chemistry that has led to breakthroughs in catalysis, materials science, and medicinal chemistry.[1] This document provides a detailed guide to the synthesis, characterization, and application of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, a versatile N,N'-bidentate ligand.
This particular ligand is of interest due to its structural features: a pyridine ring, providing a π-accepting nitrogen donor, and a secondary amine, offering a σ-donating nitrogen. This combination allows for the formation of stable five-membered chelate rings with a variety of transition metals. The methyl group on the ethylamine backbone introduces a degree of steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes.
These application notes are designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental choices. We will explore the synthesis of the ligand, the preparation of its coordination complexes, and delve into potential applications, supported by detailed characterization methods.
Part 1: Ligand Synthesis - A Proposed Reductive Amination Approach
A straightforward and efficient method for the synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine is through the reductive amination of 2-acetylpyridine with methylamine.[2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The dihydrochloride salt can then be readily prepared for ease of handling and storage.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
Experimental Protocol: Synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
Materials:
-
2-Acetylpyridine
-
Methylamine (40% solution in water or as a gas)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in methanol (100 mL).
-
To this solution, add methylamine (40% aqueous solution, 12.8 mL, 165 mmol) dropwise at room temperature. The addition should be slow to control any exotherm.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (3.12 g, 82.5 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base of 1-Methyl-2-pyridin-2-yl-ethylamine as an oil.
-
Salt Formation: Dissolve the crude oil in diethyl ether (100 mL).
-
Prepare a solution of HCl in diethyl ether by carefully bubbling HCl gas through anhydrous diethyl ether or by the careful addition of acetyl chloride to ethanol.
-
Add the ethereal HCl solution dropwise to the solution of the amine with stirring until no further precipitation is observed.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
Characterization of the Ligand
The synthesized ligand should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the methine proton adjacent to the two nitrogen atoms, the methyl group attached to the ethyl chain, and the N-methyl group. The chemical shifts will be downfield due to the protonation of the nitrogen atoms. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methine carbon, the ethyl-methyl carbon, and the N-methyl carbon. |
| FT-IR | Characteristic N-H stretching vibrations for the secondary ammonium salt, C-H stretching and bending modes, and pyridine ring vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the free base. |
| Elemental Analysis | The calculated and found percentages of C, H, and N should be in close agreement for the dihydrochloride salt. |
Part 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes
1-Methyl-2-pyridin-2-yl-ethylamine acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered chelate ring.[4] This section provides general protocols for the synthesis of its complexes with palladium(II) and copper(II), which are representative late transition metals with significant applications in catalysis and biological systems, respectively.[5][6]
General Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Protocol 1: Synthesis of a Palladium(II) Complex
Palladium complexes with N,N'-bidentate ligands are widely explored as catalysts in cross-coupling reactions.[7][8]
Materials:
-
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Methanol
-
Triethylamine
-
Diethyl ether
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (100 mg, 0.45 mmol) in methanol (10 mL).
-
Add triethylamine (0.13 mL, 0.90 mmol) to deprotonate the ligand in situ.
-
In a separate flask, dissolve potassium tetrachloropalladate(II) (147 mg, 0.45 mmol) in methanol (10 mL).
-
Slowly add the palladium salt solution to the ligand solution with stirring. A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to yield the [Pd(L)Cl₂] complex (where L is the free base of the ligand).
Protocol 2: Synthesis of a Copper(II) Complex
Copper complexes with pyridine-amine ligands often exhibit interesting magnetic properties and biological activities, such as antimicrobial effects.[5][9]
Materials:
-
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Dissolve 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (100 mg, 0.45 mmol) in ethanol (10 mL).
-
Add a solution of sodium hydroxide (36 mg, 0.90 mmol) in a minimum amount of water to neutralize the hydrochloride and deprotonate the ligand.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (77 mg, 0.45 mmol) in ethanol (10 mL).
-
Add the copper(II) solution to the ligand solution with stirring. A color change is expected.
-
Stir the reaction mixture at room temperature for 2 hours.
-
If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the resulting solid with a small amount of cold ethanol and dry in a desiccator.
Characterization of the Metal Complexes
The synthesized complexes should be thoroughly characterized to determine their structure and properties.
| Technique | Expected Observations and Insights |
| FT-IR | Shift in the pyridine ring vibrational modes upon coordination. Appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) and metal-chloride (M-Cl) stretching vibrations.[10] |
| ¹H NMR | For diamagnetic complexes (e.g., Pd(II)), coordination to the metal will cause significant shifts in the ligand proton signals. Broadening of signals may be observed for paramagnetic complexes (e.g., Cu(II)).[11] |
| UV-Vis Spectroscopy | d-d transitions for transition metal complexes in the visible region. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV region. |
| Elemental Analysis | Confirmation of the stoichiometry of the complex. |
| Molar Conductivity | To determine if the complex is an electrolyte or non-electrolyte in a given solvent. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Part 3: Potential Applications and Future Directions
The coordination complexes of 1-Methyl-2-pyridin-2-yl-ethylamine are expected to have a range of applications, primarily in catalysis and as biologically active agents.
Catalysis
The palladium(II) complex, with its N,N'-bidentate ligand, is a promising candidate for various cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[6][12] The steric bulk of the methyl group on the ethylamine backbone may influence the catalytic activity and selectivity.
Experimental Outline for a Suzuki-Miyaura Coupling Reaction:
-
To a Schlenk tube, add the palladium catalyst (1-5 mol%), an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Biological Activity
Many copper(II) complexes with nitrogen-donor ligands have shown significant antimicrobial activity.[5][9] The proposed copper complex can be screened against various bacterial and fungal strains to assess its efficacy. The mechanism of action is often attributed to the disruption of cellular processes through redox activity or binding to essential biomolecules.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare agar plates inoculated with the test microorganism.
-
Create wells in the agar using a sterile borer.
-
Add a known concentration of the copper complex dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic as a positive control.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Conclusion and Outlook
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a readily accessible and versatile N,N'-bidentate ligand with significant potential in coordination chemistry. The protocols outlined in this document provide a solid foundation for its synthesis and the preparation of its metal complexes. The exploration of the catalytic and biological activities of these complexes opens up exciting avenues for future research and development in areas ranging from fine chemical synthesis to the discovery of new therapeutic agents. The modularity of the ligand synthesis also allows for future modifications to fine-tune the steric and electronic properties of the resulting metal complexes for specific applications.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Dalton Transactions. (n.d.). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). The Antimicrobial Efficacy of Copper Complexes: A Review. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]
-
Organic Letters. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved January 26, 2026, from [Link]
-
PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Studies on the Antimicrobial Activity of Copper Complexes. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium(II) complexes containing N, N'-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Coordination Chemistry of 2,2′-Dipyridylamine: The Gift That Keeps on Giving. Retrieved January 26, 2026, from [Link]
-
University of Johannesburg. (n.d.). Chapter 2. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved January 26, 2026, from [Link]
Sources
- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for conducting initial in vivo characterization of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. The structural features of this compound, specifically the pyridine and ethylamine moieties, suggest potential interactions with neurological pathways, possibly mirroring the mechanisms of some psychoactive substances or therapeutics targeting the central nervous system (CNS).[1][2] This guide is designed to be a self-validating system, progressing from foundational safety and pharmacokinetic assessments to detailed behavioral and functional screening. The protocols herein are synthesized from established methodologies in pharmacology and toxicology to ensure scientific rigor and data integrity.
Introduction and Scientific Rationale
1-Methyl-2-pyridin-2-yl-ethylamine is a pyridine derivative with structural similarities to compounds known to interact with neurological receptors and neurotransmitter systems.[2] Its classification is not yet fully defined, placing it in a category of novel compounds that require systematic in vivo evaluation to understand its biological effects. The dihydrochloride salt form is typically a white or off-white crystalline powder that is very soluble in water, facilitating its preparation for in vivo administration.[3]
The core scientific objective is to elucidate the compound's safety profile, pharmacokinetic behavior, and primary pharmacodynamic effects. Given its structure, it is hypothesized that the compound may act as a monoamine reuptake inhibitor or releasing agent, a mechanism common to many CNS-active drugs and novel psychoactive substances (NPS).[4][5] Therefore, the experimental design focuses on assessing potential psychomotor, cognitive, and neurotoxicological outcomes. This protocol provides the foundational steps for a thorough preclinical investigation.
Compound Preparation and Formulation
The high water solubility of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride simplifies formulation for in vivo studies.[3]
Protocol 2.1: Vehicle Selection and Dose Preparation
-
Primary Vehicle: Sterile 0.9% saline (NaCl) solution is the recommended vehicle due to the compound's high aqueous solubility. This ensures isotonicity and minimizes irritation at the injection site.
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride powder.
-
Dissolve in sterile 0.9% saline to create a concentrated stock solution (e.g., 10 mg/mL). The exact concentration should be chosen to allow for accurate dosing volumes across the intended dose range.
-
Ensure complete dissolution using a vortex mixer. If necessary, gentle warming in a water bath (37°C) can be applied.
-
Sterile-filter the final stock solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, prepare fresh dosing solutions by diluting the stock solution with the sterile saline vehicle to the final target concentrations.
-
This practice minimizes the risk of degradation and ensures dose accuracy.
-
-
Stability: While the compound is noted for its stability, it is best practice to store the stock solution at 2-8°C for no more than one week.[3] Long-term stability studies should be conducted if extended storage is required.
Phase 1: Acute Toxicity and Dose-Range Finding
A critical first step is to determine the acute toxicity and establish a safe dose range for subsequent, more complex studies. The OECD 423 guideline (Acute Toxic Class Method) is a robust and widely accepted method for this purpose.[6]
Protocol 3.1: Acute Oral Toxicity Assessment (Adapted from OECD 423)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Justification: This is a standard model for toxicological studies. Using a single sex (females are generally more sensitive) is a refinement strategy advocated by the guideline.
-
Housing: Animals should be housed in standard conditions with ad libitum access to food and water, on a 12-hour light/dark cycle. Acclimatize animals for at least 5 days before the study.
-
Procedure:
-
Fast animals overnight (withholding food but not water) prior to dosing.
-
Administer a single oral dose of the compound using a gavage needle.
-
Starting Dose: Based on the lack of existing data, a conservative starting dose of 300 mg/kg is proposed, as this is a threshold in the OECD 423 classification.[6]
-
Dosing Progression: Use a stepwise procedure with 3 animals per step.
-
If no mortality is observed at 300 mg/kg, the next dose step is 2000 mg/kg.
-
If mortality occurs, the dose is lowered for the next group.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS signs (e.g., tremors, convulsions, stereotypy).
-
Record body weights just prior to dosing and on days 7 and 14.
-
-
Endpoint: The study allows for the estimation of the LD50 and classification of the substance into a GHS toxicity category. This data is paramount for selecting sublethal doses for pharmacodynamic studies.
-
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential to correlate its concentration in the body with its pharmacological effects.
Protocol 4.1: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, to facilitate serial blood sampling).
-
Dose Selection: Select a low and a high dose from the non-toxic range determined in Phase 1 (e.g., 10 mg/kg and 50 mg/kg).
-
Administration Route: Intravenous (IV) bolus (via tail vein) and oral gavage (PO) to determine bioavailability.
-
Procedure:
-
Administer the selected dose to a cohort of rats (n=3-5 per group).
-
Collect serial blood samples (approx. 100-200 µL) at predetermined time points.
-
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood samples to collect plasma (centrifuge at ~2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of the parent compound in plasma.[7][8]
-
This technique is ideal for detecting low concentrations of novel compounds and their potential metabolites.[9]
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated as [AUC_PO / AUC_IV] * 100) |
Data Presentation for PK Parameters
Experimental Workflow Overview
The overall experimental plan follows a logical progression from safety to functional assessment.
Caption: Sequential workflow for in vivo characterization.
Phase 3: Pharmacodynamic & Behavioral Assessment
This phase aims to characterize the compound's effects on the CNS using established rodent behavioral models. Doses for these studies should be selected based on the acute toxicity and PK data, typically ranging from 1 to 30 mg/kg.[10][11]
Protocol 6.1: Open Field Test (Locomotor Activity)
-
Rationale: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis). This test can reveal stimulant, sedative, or anxiolytic/anxiogenic effects.
-
Animal Model: C57BL/6 mice or Wistar rats.
-
Procedure:
-
Administer the compound or vehicle via the chosen route (e.g., intraperitoneal, IP). Pretreatment times should be based on Tmax data from PK studies.[10]
-
Place the animal in the center of a square arena (e.g., 40x40 cm for mice).
-
Record activity for 30-60 minutes using an automated video-tracking system.
-
Key Parameters: Total distance traveled, time spent in the center versus periphery, rearing frequency.
-
Protocol 6.2: Y-Maze Test (Working Memory)
-
Rationale: To evaluate spatial working memory by assessing spontaneous alternation behavior. This is relevant for compounds potentially affecting cognition.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Following compound/vehicle administration, place the mouse at the end of one arm of the Y-maze.
-
Allow the mouse to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
Calculation: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
Protocol 6.3: Functional Observational Battery (FOB)
-
Rationale: A systematic, semi-quantitative screen to detect overt signs of neurotoxicity or significant physiological changes. This is crucial for characterizing novel compounds.
-
Procedure: A trained observer, blinded to the treatment groups, scores a range of parameters at the time of peak effect (Tmax).
-
Scoring Parameters:
-
Autonomic: Salivation, piloerection, pupil size.
-
Neuromotor: Gait, posture, tremor, convulsions, reactivity to stimuli (touch, sound).
-
Behavioral: Arousal level, stereotypy, bizarre behaviors.
-
Potential Signaling Pathway Involvement
Based on the structural class, the compound is hypothesized to interact with monoamine transporters, leading to altered synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
Caption: Hypothesized mechanism of action at the synapse.
References
-
Gironi, K., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. unipd.it. Retrieved from [Link]
-
ChemBK. (n.d.). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Retrieved from [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrilamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Retrieved from [Link]
-
University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Novel Psychoactive Substance Analysis | Request PDF. Retrieved from [Link]
-
Biocytogen. (n.d.). Animal Models & Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
-
Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicallab.com [clinicallab.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride in Chromatographic Techniques
Foreword: A Note on Method Development
The following application notes detail the potential uses of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride as a versatile reagent in chromatographic techniques. It is important to note that while the principles and protocols described herein are grounded in established chromatographic theory and practices with analogous compounds, the application of this specific reagent is an emerging area of research. The provided methodologies should be considered robust starting points for method development and will likely require optimization for specific analytical challenges.
Introduction to 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a chiral amine containing a pyridine moiety. Its chemical structure lends itself to several applications in chromatography. The primary amine group provides a reactive site for derivatization, while the basic pyridine nitrogen and the overall charge of the molecule can be leveraged in ion-pairing and as a mobile phase additive. This guide will explore its potential in three key areas: as a chiral derivatizing agent, an ion-pairing reagent, and a mobile phase additive for improving peak shape.
Chemical Structure:
Figure 1: Chemical structure of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
Application as a Chiral Derivatizing Agent for Carboxylic Acids
Principle of the Technique
The enantiomers of a chiral carboxylic acid can be separated on a standard achiral column (e.g., C18) by first derivatizing them with a chiral reagent. The reaction of a racemic carboxylic acid with an enantiomerically pure form of 1-Methyl-2-pyridin-2-yl-ethylamine results in the formation of two stable diastereomeric amides. These diastereomers have different physicochemical properties and can, therefore, be separated using conventional reversed-phase HPLC.[1][2][3]
Mechanism of Diastereomer Formation
Caption: Workflow for chiral derivatization and separation.
Experimental Protocol: Derivatization of a Racemic Carboxylic Acid
Materials:
-
(S)- or (R)-1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
-
Racemic carboxylic acid sample
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the racemic carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve (S)-1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Sample Preparation for HPLC: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
Proposed HPLC Conditions
| Parameter | Suggested Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or wavelength appropriate for the analyte) |
Application as an Ion-Pairing Reagent in Reversed-Phase HPLC
Principle of the Technique
Ion-pair chromatography is a technique used to separate ionic and ionizable compounds on a reversed-phase column.[4][5] An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic region, is added to the mobile phase.[6] 1-Methyl-2-pyridin-2-yl-ethylamine, being a cationic amine, can pair with acidic analytes (e.g., sulfonates, carboxylates). The amine's hydrophobic part (the pyridine ring and ethyl group) interacts with the stationary phase, while its positive charge forms an ion pair with the negatively charged analyte, increasing its retention.[7][8]
Mechanism of Ion-Pair Chromatography
Caption: Principle of ion-pair chromatography for anionic analytes.
Experimental Protocol: Preparation of Mobile Phase
Materials:
-
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
-
HPLC-grade Acetonitrile and Water
-
Phosphoric acid or another suitable buffer component to control pH
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride in HPLC-grade water.
-
Mobile Phase Preparation:
-
For a final concentration of 5 mM, add 50 mL of the stock solution to a 1 L volumetric flask.
-
Add the desired amount of organic modifier (e.g., acetonitrile).
-
Adjust the pH of the aqueous component to the desired value (e.g., pH 3.0) with phosphoric acid before adding the organic modifier. The pH is critical for both the ionization of the analyte and the ion-pairing reagent.
-
Bring the solution to the final volume with HPLC-grade water.
-
-
Equilibration: Equilibrate the HPLC column with the ion-pair containing mobile phase for at least 30-60 minutes before injecting the sample to ensure a stable baseline.
Proposed HPLC Conditions
| Parameter | Suggested Starting Conditions |
| Analytes | Small acidic molecules (e.g., sulfonated dyes, acidic drugs) |
| Column | C18 or C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 5 mM 1-Methyl-2-pyridin-2-yl-ethylamine, pH 3.0 in ACN/Water (e.g., 30:70) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at a suitable wavelength for the analyte |
Application as a Mobile Phase Additive for Improved Peak Shape
Principle of the Technique
In reversed-phase chromatography, basic analytes can exhibit poor peak shape (tailing) due to interactions with residual acidic silanol groups on the silica-based stationary phase.[9] Adding a small amount of a basic compound, like an amine, to the mobile phase can help to saturate these active sites, reducing the undesirable interactions and leading to improved peak symmetry.[10][11] 1-Methyl-2-pyridin-2-yl-ethylamine can serve as such an additive.
Mechanism of Silanol Masking
Caption: Masking of residual silanols by an amine additive.
Experimental Protocol: Mobile Phase Preparation
Materials:
-
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acid or buffer for pH adjustment (e.g., formic acid, ammonium acetate)
Procedure:
-
Additive Concentration: Prepare the mobile phase with a low concentration of the amine, typically in the range of 0.05% to 0.1% (v/v) or 5-10 mM.
-
pH Control: Adjust the pH of the mobile phase to ensure the amine is in its protonated form and the analyte is in a suitable ionization state for retention.
Proposed HPLC Conditions
| Parameter | Suggested Starting Conditions |
| Analytes | Basic compounds (e.g., pharmaceuticals, alkaloids) |
| Column | C18 or other suitable reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid and 0.05% 1-Methyl-2-pyridin-2-yl-ethylamine |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 0.05% 1-Methyl-2-pyridin-2-yl-ethylamine |
| Gradient or Isocratic | To be optimized for the specific analyte |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Note on MS Compatibility: When using this additive with mass spectrometry, it is important to assess its potential for ion suppression. The concentration should be kept as low as possible.
Conclusion and Future Outlook
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride presents itself as a promising and versatile reagent for various chromatographic applications. Its potential as a chiral derivatizing agent, an ion-pairing reagent, and a mobile phase additive warrants further investigation and method development. The protocols and conditions provided in this guide offer a solid foundation for researchers to explore the utility of this compound in their analytical workflows. As with any new reagent, careful optimization and validation are crucial to achieving robust and reliable chromatographic separations.
References
- Chiral reagent resolution method. (n.d.). Google Patents.
-
J&K Scientific LLC. (2021, January 27). Ion-Pair Reagent (IPR). Retrieved January 26, 2026, from [Link]
- Scipione, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2849–2863.
-
American Laboratory. (2018, August 29). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved January 26, 2026, from [Link]
- Nakai, K., et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Journal of Pharmaceutical and Biomedical Analysis, 99, 116-124.
- Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 27(21), 7268.
- Gorin, D. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 307–313.
- Patel, H., et al. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Journal of Molecular Structure, 1262, 133036.
- EP1558354A2. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved January 26, 2026, from [Link]
- Li, Y., et al. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods, 12(23), 4301.
- Al-Qaisi, A. Q., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6537.
- Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (2023). Molecules, 28(4), 1583.
- Paper Chromatography of Pyridine Derivatives. (1950).
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved January 26, 2026, from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved January 26, 2026, from [Link]
- Skarżewski, J., & Siedlecka, R. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4993.
-
Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved January 26, 2026, from [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 26, 2026, from [Link]
- Bartlett, M. G., & Gilar, M. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
- Al-Salahi, R., et al. (2017). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 22(12), 2147.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 26, 2026, from [Link]
- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1361.
- Hsieh, Y. Z., & Chen, Y. R. (2007). Comparative metabolite profiling of carboxylic acids in rat urine by CE-ESI MS/MS through positively pre-charged and (2)H-coded derivatization.
-
Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 26, 2026, from [Link]
- Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435.
Sources
- 1. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]
- 2. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 11. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride stability in aqueous solution
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride in aqueous solutions. As a valued research chemical, understanding its stability profile under various experimental conditions is critical for ensuring data integrity, reproducibility, and the success of your investigations. This document is structured in a question-and-answer format to directly address potential issues and frequently asked questions encountered during laboratory work. The information herein is synthesized from established chemical principles and data from structurally related compounds to provide expert guidance in the absence of specific stability studies for this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability and Solution Preparation
Q1: What is the expected general stability of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride in aqueous solution?
As a dihydrochloride salt of a primary amine, 1-Methyl-2-pyridin-2-yl-ethylamine is anticipated to exhibit good stability in aqueous solutions, particularly under acidic to neutral pH conditions. The protonation of the ethylamine and pyridine nitrogen atoms in the dihydrochloride form enhances water solubility and generally improves the stability of the compound compared to its free base form.[1][2] Amine salts are thermally more stable and have less odor than their "free base" conjugates.[1]
Q2: I'm observing precipitation when dissolving the compound. What could be the cause and how can I resolve it?
Several factors could contribute to precipitation:
-
pH of the Solvent: If the pH of your aqueous solution is too high (alkaline), the dihydrochloride salt can be deprotonated to its less soluble free base form. Ensure your solvent is neutral or slightly acidic. For many amine hydrochloride salts, maintaining a pH below 7 is recommended.
-
Solubility Limit: You may be exceeding the solubility limit of the compound. While the dihydrochloride salt form enhances solubility, it is not infinitely soluble. Try preparing a more dilute solution.
-
Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources (e.g., high molarity HCl), it could potentially decrease the solubility of the dihydrochloride salt.
Troubleshooting Steps:
-
Check the pH of your water or buffer. If it is alkaline, adjust to a neutral or slightly acidic pH.
-
Attempt to dissolve the compound in a larger volume of solvent.
-
Consider using a different buffer system that does not introduce high concentrations of common ions.
pH-Dependent Stability
Q3: How does the pH of the aqueous solution affect the stability of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride?
The stability of this compound is expected to be significantly influenced by pH.
-
Acidic to Neutral pH (pH < 7): In this range, the amine groups are protonated, existing as the ammonium and pyridinium salts. This form is generally more stable and less susceptible to oxidative degradation.
-
Alkaline pH (pH > 7): Under alkaline conditions, the compound will be deprotonated to its free base. The lone pair of electrons on the nitrogen atoms becomes available, making the molecule more susceptible to oxidation and other degradation pathways. For some pesticides with amine functionalities, the rate of hydrolysis can increase by approximately 10 times for every pH point increase in the alkaline range.[3] While not a pesticide, this highlights the general sensitivity of such functional groups to alkaline conditions.
Q4: I need to work with this compound under basic conditions. What precautions should I take?
If your experimental protocol requires a basic pH, it is crucial to minimize the time the compound is in the alkaline solution.
Recommended Precautions:
-
Prepare fresh solutions immediately before use.
-
Store any stock solutions at a lower pH and adjust the pH of the working solution just prior to the experiment.
-
Conduct experiments at a lower temperature to reduce the rate of potential degradation.
-
Use degassed solvents to minimize oxidation.
Temperature and Light Stability
Q5: What is the recommended storage temperature for aqueous solutions of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride?
For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended to slow down potential degradation processes. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Q6: Is 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride sensitive to light?
Pyridine-containing compounds can be susceptible to photodegradation. Molecules that absorb light at wavelengths of 320 nm or higher are at a higher risk for photostability issues.[4] It is best practice to protect solutions from light.
Best Practices for Preventing Photodegradation:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
For critical applications, conduct experiments under low-light conditions.
Potential Degradation Pathways
Q7: What are the likely degradation pathways for this compound in an aqueous solution?
Based on its structure, the following degradation pathways are plausible:
-
Oxidation: The ethylamine and pyridine moieties can be susceptible to oxidation, particularly at higher pH and in the presence of oxygen or metal ions. Oxidation of ethylamine can lead to the formation of acetaldehyde.[5]
-
Hydrolysis: While the C-N bonds are generally stable, some pyridine derivatives can undergo hydrolysis, especially under forcing conditions of extreme pH and temperature.[6]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, which for pyridine compounds, may be initiated by the formation of radicals.[7]
Visualizing the Stability Influences:
Caption: A generalized workflow for the experimental assessment of solution stability.
Data Summary
| Parameter | Condition | Expected Stability | Rationale |
| pH | 4.0 - 6.0 | High | Amine groups are fully protonated, enhancing stability. |
| 7.0 | Good | The compound is still predominantly in its salt form. | |
| > 8.0 | Reduced | Deprotonation to the more reactive free base occurs. [3] | |
| Temperature | -20°C to 8°C | High | Low temperatures slow down degradation kinetics. |
| Ambient (20-25°C) | Moderate | Gradual degradation may occur over extended periods. | |
| > 40°C | Low | Accelerated degradation is likely. | |
| Light | Protected (Amber vial) | High | Prevents photolytic degradation. [4] |
| Exposed to ambient light | Moderate to Low | Potential for photodegradation, dependent on light intensity and duration. |
This table is for illustrative purposes. Actual stability should be confirmed experimentally.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2020). Electronic excitation and optical cross sections of methylamine and ethylamine in the UV–VUV spectral region. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Reddit. (2015). Ways of crashing out amines. Retrieved from [Link]
-
ResearchGate. (2019). Thermal degradation steps and temperatures details. Retrieved from [Link]
-
ACS Publications. (2011). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
Royal Society of Chemistry. (1968). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Retrieved from [Link]
-
ResearchGate. (1961). The Stability of Pyridine Nucleotides. Retrieved from [Link]
-
MDPI. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
ResearchGate. (2017). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]
-
Western Michigan University ScholarWorks. (1968). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]
-
ResearchGate. (2016). pH-Dependent Dye Adsorption and Release Behaviors of Poly(ethylene-alt-maleic anhydride)/poly(4-vinyl pyridine) Multiplayer Films. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2015). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
Utah State University DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. q1scientific.com [q1scientific.com]
- 5. Ethylamine - Wikipedia [en.wikipedia.org]
- 6. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridin-2-yl-methylamine Synthesis
Welcome to the technical support center for the synthesis of pyridin-2-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the optimization of this important synthesis. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
Introduction to Pyridin-2-yl-methylamine Synthesis
Pyridin-2-yl-methylamine is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the reductive amination of 2-pyridinecarboxaldehyde. This method is favored for its relatively mild conditions and broad functional group tolerance. However, optimizing the reaction conditions is crucial to maximize yield, minimize impurities, and ensure reproducibility.
This guide will focus on the optimization of the reductive amination pathway, addressing common challenges and providing robust protocols to streamline your synthetic efforts.
Core Synthesis Protocol: Reductive Amination of 2-Pyridinecarboxaldehyde
A reliable method for the synthesis of pyridin-2-yl-methylamine is the reductive amination of 2-pyridinecarboxaldehyde using ammonia as the nitrogen source and a suitable reducing agent.
Experimental Workflow
The general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of pyridin-2-yl-methylamine via reductive amination.
Detailed Step-by-Step Methodology
Materials:
-
2-Pyridinecarboxaldehyde
-
Ammonia solution (e.g., 7 N in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-pyridinecarboxaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous methanol. Cool the solution to 0 °C in an ice bath. To this, add a solution of ammonia in methanol (e.g., 7 N, 5-10 eq) dropwise while maintaining the temperature at 0 °C.
-
Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq) in a small amount of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude pyridin-2-yl-methylamine by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of pyridin-2-yl-methylamine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of 2-pyridinecarboxaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The formation of the imine intermediate is a critical equilibrium step.
-
Causality: Insufficient ammonia or the presence of excessive water can hinder imine formation. The pyridine nitrogen can also be protonated, reducing its nucleophilicity.
-
Solution:
-
Use a significant excess of the ammonia solution (5-10 equivalents) to drive the equilibrium towards the imine.
-
Ensure you are using anhydrous methanol as your solvent.
-
Consider adding a dehydrating agent like anhydrous magnesium sulfate to the imine formation step.
-
-
-
Side Reaction: Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (2-pyridinemethanol).
-
Causality: Adding the reducing agent too early or at a higher temperature before sufficient imine has formed can lead to this side reaction. Sodium borohydride is a potent reducing agent.
-
Solution:
-
Allow adequate time for imine formation before introducing the reducing agent.
-
Add the sodium borohydride portion-wise at 0 °C to control the reaction temperature and rate of reduction.
-
Consider using a milder reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H], which is more selective for the reduction of imines over aldehydes.[1]
-
-
-
Product Loss During Workup: Pyridin-2-yl-methylamine is a relatively polar and water-soluble compound.
-
Causality: Insufficient extraction from the aqueous phase can lead to significant product loss.
-
Solution:
-
Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or a mixture of dichloromethane and isopropanol.
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase.
-
-
Q2: I am observing a significant amount of a side product with a mass corresponding to a dialkylated amine. How can I prevent this?
A2: The formation of the secondary amine, bis((pyridin-2-yl)methyl)amine, is a common side reaction.
-
Causality: The newly formed primary amine product, pyridin-2-yl-methylamine, can react with another molecule of 2-pyridinecarboxaldehyde to form a new imine, which is then reduced to the secondary amine. This is more likely to occur if the concentration of the primary amine product becomes high while unreacted aldehyde is still present.
-
Solution:
-
Control Stoichiometry: Use a large excess of the ammonia source. This increases the probability of the aldehyde reacting with ammonia rather than the primary amine product.
-
Slow Addition of Aldehyde: A more advanced technique is to slowly add the 2-pyridinecarboxaldehyde to a solution containing the ammonia and the reducing agent. This keeps the concentration of the aldehyde low at all times, minimizing the chance of it reacting with the product amine.
-
Stepwise Procedure: A stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can sometimes mitigate this issue.[1]
-
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:
-
Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored properly.
-
Causality: Exposure to moisture can lead to the degradation of the reducing agent.
-
Solution: Use a fresh bottle of sodium borohydride or test the activity of your current batch on a simple ketone or aldehyde.
-
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the rate of both imine formation and reduction.
-
Causality: While slightly acidic conditions can catalyze imine formation, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. The activity of borohydride reducing agents is also pH-dependent.
-
Solution: For reductive aminations, maintaining a pH between 5 and 7 is often optimal. While the use of an ammonia solution will likely result in a basic medium, if you are using an ammonium salt (e.g., ammonium acetate), the pH will be buffered.
-
Q4: I am having difficulty purifying the final product. What are the best practices?
A4: The polarity and basicity of pyridin-2-yl-methylamine can present purification challenges.
-
Column Chromatography:
-
Tailing: The basic nitrogen of the pyridine and the amine can interact strongly with the acidic silica gel, leading to significant tailing of the product peak.
-
Solution:
-
Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent system.
-
A common eluent system is a gradient of methanol in dichloromethane.
-
-
-
Vacuum Distillation:
-
High Boiling Point: Pyridin-2-yl-methylamine has a relatively high boiling point.
-
Solution: Use a good vacuum pump and ensure the distillation apparatus is well-sealed to achieve the necessary low pressure for distillation at a reasonable temperature.
-
Frequently Asked Questions (FAQs)
Q: Can I use other reducing agents for this synthesis?
A: Yes, several other reducing agents can be employed. The choice depends on the scale of your reaction and the presence of other functional groups.
| Reducing Agent | Key Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄ and stable in weakly acidic conditions, making it ideal for reductive aminations. However, it is highly toxic and generates hydrogen cyanide upon acidification.[2][3] |
| Sodium Triacetoxyborohydride [NaB(OAc)₃H] | A mild and selective reducing agent that is particularly effective for reductive aminations of aldehydes and ketones. It is less toxic than NaBH₃CN.[1] |
| Catalytic Hydrogenation | Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source can be a very clean and effective method, especially for larger-scale syntheses. |
Q: Is it possible to perform this reaction in a one-pot manner?
A: Yes, the described protocol is essentially a one-pot reaction where the imine is formed and then reduced in the same reaction vessel without isolation of the intermediate. This is a common and efficient approach for reductive aminations.
Q: What are the key safety precautions I should take when performing this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards for this reaction include:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Ammonia: A corrosive and pungent gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood.
Q: My starting material is the hydrochloride salt of an amine. How should I modify the procedure?
A: If you are using an amine hydrochloride salt, you will need to add a base to neutralize the salt and free the amine. An organic base like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used for this purpose.[2][3] Add at least one equivalent of the base, and often a slight excess, to the reaction mixture before the addition of the aldehyde.
Mechanistic Insight
The reductive amination proceeds through a two-step mechanism:
-
Nucleophilic Attack and Dehydration: The nitrogen of the ammonia attacks the electrophilic carbonyl carbon of the 2-pyridinecarboxaldehyde. This is followed by a proton transfer and subsequent loss of a water molecule to form a protonated imine (iminium ion).
-
Hydride Reduction: A hydride from the reducing agent (e.g., sodium borohydride) then attacks the electrophilic carbon of the iminium ion, reducing it to the final primary amine product.
Caption: Simplified mechanism of reductive amination.
By understanding these fundamental principles and utilizing the troubleshooting guide, you can effectively optimize the synthesis of pyridin-2-yl-methylamine for your specific research needs.
References
- U.S. Patent No. 7,208,603 B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- European Patent No. EP 1 358 179 B1. (2006). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- PCT Patent Application No. WO 1998/022459 A1. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride via recrystallization. As a highly polar, hydrophilic salt, this compound presents unique challenges that are addressed herein with scientifically grounded protocols and troubleshooting solutions.
Section 1: Physicochemical Profile & Crystallization Rationale
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a salt characterized by significant polarity. Its structure, containing a pyridine ring, a primary amine, and a secondary amine, is protonated twice in the dihydrochloride form. This ionic nature dictates its solubility profile and crystallization behavior.
-
High Polarity: The presence of two hydrochloride moieties renders the molecule highly soluble in polar protic solvents (e.g., water, methanol, ethanol) and generally insoluble in nonpolar organic solvents (e.g., hexanes, toluene, diethyl ether).
-
Hydrogen Bonding: The protonated amines are strong hydrogen bond donors, while the pyridine nitrogen and chloride anions are hydrogen bond acceptors. This extensive hydrogen bonding network contributes to a high lattice energy, making it crucial to select a solvent system capable of disrupting these interactions at elevated temperatures.
-
Hygroscopicity: The amorphous form of this salt can be hygroscopic, which can interfere with crystallization and affect the stability of the final product.[1] A stable crystalline form is therefore highly desirable for storage and formulation.[1][2]
The primary goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and allow pure crystals to form upon cooling, leaving impurities behind in the mother liquor. For highly polar compounds like this dihydrochloride salt, a single solvent is often insufficient, necessitating the use of a solvent/anti-solvent system to effectively modulate solubility and induce crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when recrystallizing 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride?
A1: The main difficulties stem from its high polarity and salt character. These include:
-
Finding a suitable single solvent: A solvent that dissolves the compound when hot may also keep it dissolved when cold, leading to poor recovery. Conversely, many common organic solvents will not dissolve it at all.[3]
-
"Oiling out": The compound may separate from the solution as a liquid oil rather than solid crystals. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid or when the solute's concentration is too high.[4]
-
Slow or non-existent crystal formation: High solvation in polar solvents can inhibit the nucleation and growth of crystals.
Q2: What is a good starting point for solvent selection?
A2: Based on patent literature for this specific molecule and general principles for amine hydrochlorides, the most promising solvents are lower-aliphatic alcohols, often with a small amount of water.[2] A good starting point is an aqueous solution of ethanol or isopropanol (e.g., 99:1 or 98:2 alcohol:water v/v).[2] The small water content can significantly enhance the dissolving power of the alcohol for the highly polar salt.
Q3: Why is an anti-solvent necessary, and how do I choose one?
A3: An anti-solvent is a solvent in which the compound is insoluble. It is added to the primary solvent solution to reduce the overall solubility of the compound and induce precipitation or crystallization. For this polar dihydrochloride salt, suitable anti-solvents are typically nonpolar or less polar aprotic solvents. Ester-based solvents (like ethyl acetate) or aromatic hydrocarbons (like xylene) have been successfully used.[1][2] The anti-solvent should be miscible with the primary solvent. The key is to add the anti-solvent slowly to the hot, dissolved solution until slight turbidity (cloudiness) appears, then redissolve by adding a minimal amount of the primary hot solvent before cooling.
Q4: How can I assess the purity of my recrystallized product?
A4: Purity should be assessed using multiple analytical techniques:
-
Melting Point: A sharp melting point range (typically < 2°C) is indicative of high purity.
-
Chromatography (HPLC/TLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests the absence of significant impurities.
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of any residual solvents or organic impurities.
Section 3: Recommended Recrystallization Protocol (Solvent/Anti-Solvent Method)
This protocol is adapted from a documented method for preparing a stable crystal form of N-methyl-2-pyridylethylamine dihydrochloride.[1][2]
Step-by-Step Methodology
-
Solvent Preparation: Prepare the primary solvent system. A recommended starting point is 99.5% ethanol (0.5% water v/v).
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. Add a minimal volume of the primary solvent (e.g., 5 mL per 1 gram of crude material).[1]
-
Heating: Heat the mixture to reflux (for ethanol, this is ~78°C) with continuous stirring until the solid is completely dissolved.[1] If it does not dissolve completely, add small additional volumes of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.
-
Anti-Solvent Addition: While the solution is still hot, slowly add a suitable anti-solvent (e.g., xylene or ethyl acetate) dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of the hot primary solvent to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-defined crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: General workflow for the purification of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
Section 4: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
| Problem | Potential Causes | Recommended Solutions |
| Compound Fails to Dissolve | 1. Incorrect solvent choice (not polar enough).2. Insufficient solvent volume.3. Presence of insoluble impurities. | 1. Increase the polarity of the solvent (e.g., increase the water content in the alcohol slightly).2. Add more of the hot primary solvent in small increments.3. If impurities are suspected, perform a hot gravity filtration. |
| "Oiling Out" on Cooling | 1. Solution is too concentrated (oversaturated).2. Cooling rate is too fast.3. The compound's melting point is lower than the solution temperature at saturation.[4]4. High level of impurities depressing the melting point. | 1. Re-heat the mixture to dissolve the oil, add more of the primary solvent, and cool again slowly.[4]2. Ensure very slow cooling. Insulate the flask to slow heat loss.3. Try a different solvent system with a lower boiling point. |
| No Crystals Form | 1. Solution is not sufficiently saturated.2. The flask walls are too smooth for nucleation.3. Supersaturation has occurred without nucleation.[4] | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[4]2. Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites.[4]3. Add a "seed crystal" from a previous successful batch, if available.[4]4. Cool the solution to a lower temperature (e.g., -20°C freezer), if feasible with the chosen solvent. |
| Low Crystal Yield | 1. Too much solvent was used.2. The compound has significant solubility in the solvent even at low temperatures.3. Premature crystallization during hot filtration.4. Incomplete precipitation. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the final cooling step is done at a sufficiently low temperature for an adequate duration.3. When performing hot filtration, use a pre-heated funnel and flask to prevent cooling.4. Confirm the pH of the solution; the dihydrochloride salt is most stable and least soluble at an appropriate pH. |
| Crystals are Colored or Impure | 1. Colored impurities are co-precipitating.2. Incomplete removal of mother liquor.3. Degradation of the compound during heating. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.2. Ensure the crystals are washed thoroughly with a cold, fresh portion of the anti-solvent during filtration.3. Avoid prolonged heating at high temperatures. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- American Chemical Society. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development.
- Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine.
- Google Patents. (2015). CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- ChemicalBook. (2025). 1-PYRIDIN-2-YL-ETHYLAMINE.
- Espacenet. (2015). Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- Google Patents. (2007).
- Taylor & Francis Online. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Unknown Source. (n.d.).
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Unknown Source. (n.d.). Synthesis of PREPARATION A-1 Methyl[2-(methyl-2-pyridinylamino)ethyl]amine.
- Reddit. (2020). Recrystallisation Help.
- Chem-Impex. (n.d.). 1-Metil-2-piridin-4-il-etilamina.
Sources
- 1. Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively. The core of this synthesis lies in a critical aza-Michael addition, a reaction that, while powerful, can present challenges in achieving high yield and purity. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Poor Yield and Impurities
This section is dedicated to resolving specific experimental issues. Each question represents a common problem encountered in the synthesis of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low, with a significant amount of unreacted 2-vinylpyridine remaining. What are the likely causes and how can I improve conversion?
Low conversion in the aza-Michael addition of methylamine to 2-vinylpyridine is a frequent challenge. The root causes often lie in the delicate balance of reactant nucleophilicity and electrophilicity, as well as the reversibility of the reaction itself.
Underlying Causality:
The reaction proceeds via the nucleophilic attack of methylamine on the electron-deficient β-carbon of 2-vinylpyridine. For this to occur efficiently, methylamine must be in its free base form. However, the reaction environment's pH can be a double-edged sword. While a slightly acidic condition can activate the 2-vinylpyridine by protonating the pyridine nitrogen, making the vinyl group more electrophilic, an excessively acidic environment will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[1]
Furthermore, the aza-Michael reaction is known to be reversible, especially at elevated temperatures.[2] This equilibrium can favor the starting materials if the reaction conditions are not optimized, leading to incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol for Improving Conversion:
-
pH Control:
-
If using a salt of methylamine (e.g., methylamine hydrochloride), ensure the addition of a suitable base (e.g., triethylamine, potassium carbonate) to generate the free amine in situ.
-
Monitor the reaction mixture's pH. A slightly basic pH (around 8-9) is generally optimal to ensure a sufficient concentration of free methylamine.[2]
-
-
Temperature Optimization:
-
While higher temperatures can increase the initial reaction rate, they can also shift the equilibrium back towards the starting materials.[2]
-
Begin with moderate temperatures (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
If the reaction stalls, a carefully controlled increase in temperature may be beneficial, but be mindful of the potential for retro-aza-Michael addition.
-
-
Reactant Stoichiometry:
-
Employing a significant excess of methylamine (3-5 equivalents) can help drive the equilibrium towards the product.[2] This is a common strategy in industrial settings to maximize the consumption of the more expensive vinylpyridine.
-
-
Solvent Selection:
-
The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol can facilitate proton transfer and may be beneficial. A study on aza-Michael additions showed that polar solvents can be effective.[3]
-
Q2: My primary impurity is a higher molecular weight species. How do I identify and prevent its formation?
The most common high molecular weight impurity in this synthesis is the double-addition product, N-methyl-N,N-bis(2-(pyridin-2-yl)ethyl)amine.
Underlying Causality:
The initial product, 1-Methyl-2-pyridin-2-yl-ethylamine, is a secondary amine and remains nucleophilic. It can compete with methylamine and react with a second molecule of 2-vinylpyridine. This side reaction is particularly problematic if there are localized areas of high 2-vinylpyridine concentration or if the concentration of methylamine is depleted.
Prevention Strategy Visualization:
Caption: Strategy to minimize the formation of the double addition byproduct.
Experimental Protocol for Minimizing Double Addition:
-
Controlled Addition: Add the 2-vinylpyridine dropwise to the solution of methylamine over an extended period. This maintains a low concentration of the electrophile and a high relative concentration of the primary amine, favoring the desired reaction.
-
Molar Ratio: As mentioned previously, use a significant excess of methylamine. This ensures that a molecule of 2-vinylpyridine is statistically more likely to encounter methylamine than the secondary amine product.
-
Efficient Mixing: Ensure the reaction mixture is vigorously stirred to avoid localized high concentrations of 2-vinylpyridine.
-
Temperature: Lowering the reaction temperature can sometimes favor the primary amine addition, as the secondary amine may be slightly less reactive.
Q3: I am struggling with the purification of the final dihydrochloride salt. It's oily or difficult to crystallize. What are the best practices for purification?
The physical properties of amine salts can be sensitive to impurities and the crystallization conditions. An oily product or failure to crystallize often indicates the presence of residual solvent, moisture, or unreacted starting materials.
Underlying Causality:
The presence of even small amounts of the free base, the double-addition product, or solvents can act as an eutectic impurity, lowering the melting point and preventing crystallization. Water is particularly detrimental to the crystallization of many hydrochloride salts.
Purification Protocol:
-
Purification of the Free Base: Before salt formation, it is crucial to have a pure free base.
-
After the reaction, perform an aqueous workup. Wash the organic layer containing the product with brine to remove the majority of water-soluble impurities.
-
Dry the organic phase thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Purify the free base by vacuum distillation. This is the most effective way to remove unreacted 2-vinylpyridine and the higher-boiling double-addition product.
-
-
Formation and Crystallization of the Dihydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous ethanol, isopropanol, or diethyl ether are commonly used.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
Monitor the precipitation of the salt. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Once precipitation is complete, collect the solid by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it thoroughly under vacuum.
-
| Parameter | Recommended Condition | Rationale |
| Purification of Free Base | Vacuum Distillation | Effectively separates starting materials, product, and byproducts based on boiling points. |
| Salt Formation Solvent | Anhydrous Ethanol or Isopropanol | Good solubility for the free base and promotes crystallization of the salt. |
| HCl Source | Anhydrous HCl gas or solution | Prevents the introduction of water, which can inhibit crystallization. |
| Crystallization Temperature | 0-5 °C | Lower temperature generally decreases the solubility of the salt, promoting higher recovery. |
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the aza-Michael addition of methylamine to 2-vinylpyridine?
A: While the reaction can be run neat, using a solvent can help with temperature control and mixing. Polar protic solvents like ethanol or methanol are often good choices as they can facilitate the necessary proton transfers in the reaction mechanism.[3] Some protocols also report using water, which can be effective, especially in flow chemistry setups.[2]
Q: Is a catalyst necessary for this reaction?
A: The aza-Michael addition of a primary amine like methylamine to an activated alkene like 2-vinylpyridine can often proceed without a catalyst. However, in cases of low reactivity, a mild acid or base catalyst can be employed. A mild acid can activate the vinylpyridine, while a base can increase the concentration of the deprotonated, more nucleophilic amine. Care must be taken with the choice and amount of catalyst to avoid side reactions.
Q: How can I monitor the progress of the reaction?
A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, using a mobile phase of ethyl acetate/hexane with a small amount of triethylamine can help to reduce tailing of the amine spots. Staining with potassium permanganate or visualization under UV light are effective. GC-MS is excellent for quantifying the consumption of starting materials and the formation of products and byproducts.
Q: What are the safety considerations for this synthesis?
A: 2-Vinylpyridine is toxic and a skin and eye irritant. It is also prone to polymerization, so it should be stored with an inhibitor and kept cool.[4] Methylamine is a flammable and corrosive gas or liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of anhydrous HCl requires a robust setup to handle a corrosive gas.
References
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved January 26, 2026, from [Link]
-
MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Wikipedia. (2023, December 29). 2-Vinylpyridine. Retrieved January 26, 2026, from [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Aza-Michael-type addition of amines to 2-vinylpyridine and.... Retrieved January 26, 2026, from [Link]
-
European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
-
Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. (n.d.). Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. Retrieved January 26, 2026, from [Link]
-
Preprints.org. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Tandem aza-Michael addition–vinylogous aldol condensation: synthesis of N-bridged pyridine fused quinolones. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved January 26, 2026, from [Link]
-
SLS - Lab Supplies. (n.d.). 2-(2-Methylaminoethyl)pyridine | M28804-5G | SIGMA-ALDRICH. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (2022, May 24). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP).
Sources
Technical Support Center: Metabolic Stability of Pyridine-2-Methylamine Compounds in Human Liver Microsomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the assessment of metabolic stability for pyridine-2-methylamine compounds using human liver microsomes (HLMs). Our focus is on providing practical, field-proven insights to ensure the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions that form the basis of a robust understanding of HLM assays.
Q1: What is metabolic stability, and why is it a critical parameter in drug discovery?
A: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by metabolic enzymes.[1] In drug discovery, it is a crucial parameter used to predict the in vivo half-life and clearance of a drug candidate.[2] A compound that is metabolized too quickly (low stability) may be cleared from the body before it can exert its therapeutic effect, leading to poor oral bioavailability and the need for frequent, high doses.[1] Conversely, a compound that is too stable (high stability) might accumulate, leading to potential toxicity. Therefore, optimizing for moderate metabolic stability is a key goal in the lead optimization phase.[1]
Q2: What are Human Liver Microsomes (HLMs) and what is their function in this assay?
A: Human liver microsomes are subcellular fractions isolated from liver tissue. They are vesicles of the endoplasmic reticulum and contain a high concentration of the enzymes responsible for the majority of Phase I metabolic reactions.[1] The most important of these are the Cytochrome P450 (CYP) enzymes.[3][4] Using HLMs allows for a focused, in vitro assessment of a compound's susceptibility to these critical oxidative enzymes, making it a standard, high-throughput screening assay in early drug discovery.[1][5]
Q3: What are the expected metabolic pathways for a pyridine-2-methylamine scaffold?
A: The pyridine-2-methylamine scaffold presents several potential sites for metabolic attack, primarily by CYP enzymes. The transformation rate and primary pathway are highly dependent on the nature and position of other substituents on the molecule.[6]
-
Pyridine Ring Oxidation: The nitrogen on the pyridine ring can undergo N-oxidation.[7] Additionally, the ring itself can be hydroxylated at various positions.
-
Methylene Bridge Oxidation: The benzylic-like methyl group can be hydroxylated to form a carbinolamine, which can be unstable.
-
Amine Metabolism: The secondary amine can undergo N-dealkylation.
-
Influence of Substituents: The presence of different functional groups can drastically alter metabolic fate. For instance, replacing easily oxidized groups like isopropyl or furyl with a more stable phenyl group has been shown to significantly improve the microsomal stability of certain pyridine-2-methylamine derivatives.[8]
Below is a diagram illustrating the primary metabolic "soft spots" on the core scaffold.
Caption: Potential sites of metabolism on the pyridine-2-methylamine core structure.
Q4: What key parameters are calculated from an HLM stability assay?
A: The primary outputs are the half-life (t½) and the intrinsic clearance (CLint) .[9]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the elimination rate constant (k).
-
Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[2] It is expressed in units of µL/min/mg microsomal protein.
These values are used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.
Part 2: Standard Operating Protocol: HLM Stability Assay
This protocol provides a robust, self-validating methodology for assessing the metabolic stability of test compounds.
Experimental Workflow Diagram
Caption: Standard workflow for a Human Liver Microsome (HLM) stability assay.
Materials & Reagents
-
Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., 200 donors) to average out population variability.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound (TC): 10 mM stock in DMSO.
-
Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance). 10 mM stocks in DMSO.
-
NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system continuously regenerates the essential cofactor NADPH.
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipette, LC-MS/MS system.
Assay Procedure
-
Preparation:
-
Rapidly thaw cryopreserved HLMs in a 37°C water bath, then immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[10]
-
Prepare working solutions of the test compound and positive controls by diluting the DMSO stock in acetonitrile.[9]
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
-
Incubation Setup (96-well plate):
-
For each compound, prepare wells for each time point (e.g., 0, 5, 15, 30, 60 min) and a negative control without the NADPH system.[9]
-
Reaction Mixture: To each well, add phosphate buffer, the HLM suspension (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). The final DMSO concentration should be kept below 0.5% to avoid inhibiting enzyme activity.[11][12]
-
-
Pre-incubation:
-
Pre-incubate the plate for 5-10 minutes in a 37°C shaking water bath to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[10]
-
At each designated time point (0, 5, 15, 30, 60 min), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold quenching solution.[9][13] The T=0 sample should be quenched immediately after adding the NRS.
-
-
Sample Processing:
-
Vortex the quenching plate to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 g for 20 min at 4°C) to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant, k (-slope).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Typical Assay Conditions & Controls
| Parameter | Recommended Value | Rationale |
| Microsomal Protein | 0.2 - 1.0 mg/mL | Ensures sufficient enzyme concentration without excessive non-specific binding. |
| Test Compound | 0.5 - 1.0 µM | Should be below the expected Km to ensure first-order kinetics. |
| NADPH System | Regenerating system | Provides a sustained concentration of the essential cofactor for CYP enzymes.[13] |
| Incubation Time | Up to 60 minutes | Allows for sufficient turnover of both stable and unstable compounds. |
| Solvent (DMSO) | < 0.5% (v/v) | High concentrations of organic solvents can inhibit CYP enzyme activity.[11][12] |
| Positive Controls | Verapamil, Diazepam | Verifies enzyme activity and assay integrity (high and low clearance).[2] |
| Negative Controls | No NADPH / Heat-inactivated | Distinguishes enzymatic metabolism from chemical degradation or non-specific binding.[2][9] |
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to directly address common experimental issues.
Scenario 1: Compound appears unexpectedly STABLE ( >90% remaining at 60 min)
-
Q: My positive controls are working, but my pyridine-2-methylamine compound shows no metabolism. What's the first thing to check?
-
A: Verify Compound Solubility. Poor aqueous solubility is a primary culprit. If the compound crashes out of solution, its effective concentration available to the enzymes is drastically reduced. Visually inspect the incubation wells for precipitation. Consider running a kinetic solubility assay in the same buffer system. If solubility is an issue, you may need to reformulate, but be aware that increasing the co-solvent percentage can inhibit the enzymes.[11]
-
-
Q: How can I be sure my HLMs and cofactors are active for my specific compound class?
-
A: Use a structurally related positive control if possible. While general controls like verapamil confirm broad CYP3A4 activity, the specific isozyme metabolizing your compound might be different. If you have a known metabolized analog of your pyridine-2-methylamine series, use it as a control. Also, confirm the storage integrity of your HLM and NADPH stocks; they are sensitive to freeze-thaw cycles and should be stored at -80°C.
-
-
Q: What if the metabolism is not mediated by CYP enzymes?
-
A: Consider other metabolic pathways. HLMs are excellent for assessing Phase I CYP-mediated metabolism but lack most Phase II enzymes (like UGTs) and other enzymes like aldehyde oxidase (AO), which are found in the cytosolic fraction.[1] If you suspect non-CYP pathways, the next logical step is to run the assay in cryopreserved human hepatocytes, which contain a full complement of both Phase I and Phase II enzymes.[2][15]
-
Scenario 2: Compound appears unexpectedly UNSTABLE (Disappears at T=0 or too rapidly)
-
Q: My compound is almost gone in the T=0 sample. How do I determine if this is metabolism or an artifact?
-
A: You MUST analyze your negative controls. This is the critical step for diagnosis.
-
-NADPH Control: If the compound disappears in the absence of the NADPH cofactor, the degradation is not due to CYP-mediated metabolism. It points towards either chemical instability in the buffer or degradation by other non-NADPH-dependent enzymes in the microsomes.[9]
-
Heat-Inactivated HLM Control: If the compound is stable in the "-NADPH" control but disappears in the presence of active HLMs (even at T=0), it could be due to non-specific binding to microsomal proteins and lipids. If it disappears in heat-inactivated microsomes, this strongly suggests non-specific binding or instability at 37°C.
-
-
-
Q: I suspect non-specific binding. How can I mitigate this?
-
A: Assess and adjust. Highly lipophilic compounds are prone to binding to plasticware and microsomal lipids. First, try reducing the microsomal protein concentration (e.g., to 0.2 mg/mL). Second, include 0.5% BSA in the incubation, which can sometimes reduce non-specific binding. Finally, ensure you are using low-binding labware. The relationship between lipophilicity (cLogP) and activity/stability is a known factor for pyridine-2-methylamines.[8]
-
Scenario 3: High Variability Between Replicates or Experiments
-
Q: My results are not reproducible. What are the most common sources of error?
-
A: Scrutinize your HLM handling and pipetting technique.
-
HLM Homogeneity: Microsomes are a suspension and will settle over time. Ensure the stock vial is mixed gently but thoroughly before you make your working dilution, and gently mix the working dilution before pipetting into your assay plate. Inconsistent HLM concentration per well is a major source of variability.
-
Thawing Protocol: Thawing should be rapid at 37°C, and the microsomes should be kept on ice at all times afterward to preserve enzymatic activity. Prolonged time at room temperature will degrade the enzymes.
-
Pipetting: For small volumes, especially of viscous solutions like HLM suspensions, use reverse-pipetting techniques to ensure accuracy. Ensure all pipettes are calibrated.
-
-
-
Q: Could my analytical method be the source of the variability?
-
A: Yes, evaluate for matrix effects. The sample matrix after protein precipitation is complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Monitor the internal standard's peak area across all samples. High deviation (>15-20%) in the IS response suggests a matrix effect. If this occurs, you may need to dilute your samples further or optimize your chromatographic separation to move the analyte peak away from interfering matrix components.
-
References
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). National Institutes of Health.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central.
- Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PubMed Central.
- Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). (n.d.). SciSpace.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme. (n.d.). PubMed Central.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2025). ResearchGate.
- Possible metabolic pathways of pyridine compounds in tea leaves... (n.d.). ResearchGate.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI.
- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
- Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. (1979). PubMed.
- Advances on the biosynthesis of pyridine rings. (n.d.). PubMed Central.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Institutes of Health.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018). ACS Publications.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI.
- Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes... (n.d.). ResearchGate.
- Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. (n.d.). PubMed.
- Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA.
- Biochemistry, Cytochrome P450. (n.d.). NCBI Bookshelf.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PubMed.
- 2-(Methylamino)pyridine 98 4597-87-9. (n.d.). Sigma-Aldrich.
- Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. (n.d.). MDPI.
- 2-(Methylamino)pyridine|High-Purity Research Chemical. (n.d.). Benchchem.
- Aminopyrine N-demethylase activity in human liver microsomes. (1990). PubMed.
- Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. (2020). PubMed.
- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. dls.com [dls.com]
optimal storage conditions for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride to ensure stability
Welcome to the technical support guide for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride , a compound also widely known in the scientific community as Betahistine dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory.
As Senior Application Scientists, we understand that the success of your experiments hinges on the quality of your reagents. Improper storage and handling can lead to degradation, introducing variability and compromising your results. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Quick Reference: Physicochemical & Storage Data
For ease of access, the table below summarizes the critical storage and handling parameters for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (CAS No: 5579-84-0).
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | 2°C to 8°C | Refrigeration is critical to minimize degradation kinetics. Avoid room temperature storage for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The pyridine moiety can be sensitive to oxidation. An inert atmosphere displaces reactive air and moisture. |
| Moisture | Protect from moisture; Hygroscopic | The compound is deliquescent and readily absorbs water, which can lead to clumping, hydrolysis, and inaccurate weighing. |
| Light | Store in light-resistant containers | Pyridine-containing compounds can be light-sensitive. Amber vials or storage in a dark location is recommended. |
| Container | Tightly closed, original container | Prevents moisture ingress and contamination. Ensure the container seal is intact upon receipt and securely fastened after each use. |
| Appearance | White to faint yellow crystalline powder | A significant change in color or consistency (e.g., becoming gummy or dark) indicates potential degradation. |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day use and long-term stability of this compound.
Q1: What are the absolute critical storage conditions for long-term stability?
For long-term storage, the compound must be stored in a tightly sealed container at 2°C to 8°C (standard laboratory refrigerator temperature). It is crucial to protect it from moisture, as the compound is known to be hygroscopic , meaning it readily absorbs water from the atmosphere. Storing the vial inside a desiccator within the refrigerator provides an additional layer of protection against moisture.
-
Expert Rationale: The dihydrochloride salt form enhances water solubility but also increases its hygroscopicity. Low temperatures slow down potential hydrolytic or oxidative degradation pathways, while protection from moisture prevents physical changes (clumping) and chemical degradation.
Q2: The compound is described as "hygroscopic." What practical steps should I take during handling?
Hygroscopicity is a primary stability concern. To mitigate moisture absorption:
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere: For maximum stability, handle the powder in a glove box under an inert atmosphere like argon or nitrogen. If this is not possible, work quickly in a fume hood with low humidity.
-
Minimize Exposure: Weigh out the required amount promptly and securely reseal the container immediately. Do not leave the container open on the bench.
-
Aliquotting: For frequently used material, consider creating smaller, single-use aliquots to avoid repeatedly opening the main stock container.
Q3: My new batch of the compound looks slightly off-white or faint yellow. Is this normal?
Yes, this is typically within specification. The compound is described as a white or off-white to faint yellow powder. However, a pronounced or progressive color change to dark yellow, brown, or the appearance of a gummy or melted consistency is a clear indicator of degradation and the product should not be used.
Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is very soluble in water and soluble in ethanol.
-
Aqueous Solutions: Use high-purity, sterile water (e.g., Milli-Q® or equivalent). Due to the potential for microbial growth and hydrolysis over time, it is best practice to prepare fresh aqueous solutions for each experiment. If storage is necessary, filter-sterilize the solution, aliquot into sterile cryovials, and store at -20°C or -80°C for short to medium-term use. Avoid repeated freeze-thaw cycles.
-
Organic Solutions: If using ethanol, ensure it is an anhydrous grade to minimize introducing water. Store these solutions similarly to aqueous stocks.
Troubleshooting Guide
Inconsistent experimental results can often be traced back to reagent stability. This guide helps you diagnose potential issues related to your compound.
My experimental results are inconsistent or show a loss of compound activity. How can I troubleshoot?
This common issue can often be attributed to compound degradation. Follow this logical workflow to diagnose the problem. The diagram below illustrates a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Step 1: Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light and moisture. Check storage logs if available. Any deviation can compromise stability.
-
Step 2: Inspect Physical Appearance: Carefully observe the solid compound. Has it clumped together? Has the color darkened? Clumping is a direct sign of moisture absorption.
-
Step 3: Review Handling Protocol: Was the vial allowed to warm to room temperature before opening? Was it left open on the bench? Even brief exposure to a humid environment can affect the material.
-
Step 4 & 5: Re-validate with Fresh Stock: If any of the above steps reveal a potential issue, the most reliable course of action is to discard the suspect stock solution and prepare a fresh one from an unopened vial or a new aliquot of the solid. Run a simple, validated quality control experiment (e.g., a standard dose-response curve) to confirm its activity against historical data.
References
-
Chem-Impex International, Inc. (n.d.). 1-Pyridin-2-yl-ethylamine.[Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.[Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-(Methylamino)ethyl)pyridine dihydrochloride.[Link]
-
PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine.[Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.[Link]
-
ChemBK. (n.d.). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride.[Link]
- Carl ROTH. (n.d.).
Technical Support Center: Synthesis of N-methyl-2-pyridine ethylamine dihydrochloride
Welcome to the technical support guide for the synthesis of N-methyl-2-pyridine ethylamine dihydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-methyl-2-pyridine ethylamine?
The most frequently employed method is the Eschweiler-Clarke reaction.[1] This reductive amination procedure uses formaldehyde as the carbon source and formic acid as the reducing agent to methylate the primary amine of 2-pyridine ethylamine.[2][3] Its primary advantage is that it selectively produces tertiary amines without the risk of forming quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[1][4]
Q2: Why is the final product a dihydrochloride salt? Which nitrogen atoms are protonated?
The target molecule, N-methyl-2-pyridine ethylamine, possesses two basic nitrogen centers:
-
The aliphatic ethylamine nitrogen , which is sp³ hybridized.
-
The aromatic pyridine nitrogen , which is sp² hybridized.
The aliphatic amine is the stronger base. However, both nitrogens can be protonated by a strong acid like hydrochloric acid (HCl). The dihydrochloride salt is formed to improve the compound's stability, solubility in aqueous media, and crystallinity. The amorphous free-base can be difficult to handle, whereas the crystalline salt is often more stable and less hygroscopic.[5]
Q3: My final product is a sticky oil or a highly hygroscopic solid instead of a crystalline powder. What went wrong?
This is a common issue primarily related to purification and crystallization. The dihydrochloride salt is known to be hygroscopic and highly soluble in water and ethanol.[6] The presence of excess water or residual solvent impurities can prevent proper crystallization. A proven method to obtain a stable crystalline form involves dissolving the crude salt in a minimal amount of an aqueous alcohol solution (e.g., methanol or ethanol with 0.1-3% water) and inducing precipitation by adding an anti-solvent like ethyl acetate or butyl acetate.[5]
Troubleshooting Guide: The Eschweiler-Clarke Reaction
This section addresses specific problems you might encounter during the N-methylation step.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted 2-pyridine ethylamine after the reaction.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient Reagents | The Eschweiler-Clarke reaction requires at least two equivalents of both formaldehyde and formic acid per equivalent of primary amine to achieve dimethylation. | Ensure you are using a molar excess of both formaldehyde and formic acid. A common ratio is 1 equivalent of amine to 2.5-3 equivalents of each reagent. |
| Incorrect Reaction Temperature | The reaction mechanism involves the release of carbon dioxide gas, which drives the reaction to completion.[2] This step is temperature-dependent and often requires heating to proceed at a reasonable rate. | Heat the reaction mixture, typically to reflux (around 100 °C), and monitor the evolution of CO₂ gas. The reaction is often complete when gas evolution ceases. |
| Degraded Reagents | Formaldehyde solutions can polymerize to paraformaldehyde, and formic acid can decompose. | Use fresh, high-quality reagents. If using paraformaldehyde, ensure it is fully depolymerized by heating before the amine is added. |
Workflow Diagram: Eschweiler-Clarke Mechanism
The following diagram illustrates the stepwise mechanism of the N-methylation process.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Problem 2: Product is Difficult to Purify from Reaction Mixture
Symptoms: After basifying the reaction mixture, the product does not separate cleanly during solvent extraction, or emulsions form.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Residual Formic Acid | Incomplete neutralization of formic acid can lead to the formation of amine salts, which have high water solubility and can act as emulsifiers. | Carefully basify the reaction mixture with a strong base (e.g., NaOH or KOH) to a pH > 12. Ensure thorough mixing and check the pH with litmus paper or a pH meter. Add salt (brine) to the aqueous layer to "salt out" the organic product, reducing its aqueous solubility and helping to break emulsions. |
| High Polarity of Product | The pyridine and amine functionalities make the product relatively polar, leading to some solubility in the aqueous phase even after basification. | Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of solvents (e.g., ethyl acetate/THF). Perform multiple extractions (3-5 times) with smaller volumes of solvent to ensure complete recovery. |
| Starting Material Impurities | The starting material, 2-(2-Aminoethyl)pyridine, can be air-sensitive and may contain polar, oxidized impurities.[7] | Always use high-purity starting material stored under an inert atmosphere.[7] If purity is questionable, consider distilling it before use. |
Troubleshooting Guide: Salt Formation and Crystallization
This section focuses on the critical final steps of isolating the pure dihydrochloride salt.
Problem 3: The Dihydrochloride Salt Fails to Crystallize
Symptoms: After adding HCl and removing the solvent, the product remains a viscous oil. Attempts to recrystallize yield no solid.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Excess Water | The dihydrochloride salt is very soluble in water.[6] Even small amounts of excess water can inhibit crystallization, resulting in an oil. | Method 1 (Solvent Removal): After adding HCl, ensure all water is removed. This can be achieved by azeotropic distillation with a solvent like toluene. Method 2 (Anti-Solvent Crystallization): Follow the patented procedure.[5] Dissolve the crude oily product in a minimal amount of warm methanol or ethanol containing very little water (0.5% is cited). Slowly add a non-polar anti-solvent (e.g., ethyl acetate, acetone, or diethyl ether) dropwise until the solution becomes cloudy. Allow it to cool slowly to promote crystal growth. |
| Incorrect Stoichiometry | An incorrect amount of HCl (either too little or too much) can interfere with the crystal lattice formation. | Ensure exactly two molar equivalents of HCl are added to the purified free-base. Using a solution of HCl in a solvent like isopropanol or dioxane can offer better control than using concentrated aqueous HCl. |
| Presence of Impurities | Impurities from the methylation step can act as crystal growth inhibitors. | Ensure the free-base is pure before salt formation. Consider purification by column chromatography or distillation if necessary. |
Protocol: Crystalline N-methyl-2-pyridine ethylamine dihydrochloride
This protocol is adapted from established industrial methods for obtaining a stable crystalline solid.[5]
-
Preparation: Start with the purified, dry N-methyl-2-pyridine ethylamine free-base dissolved in a minimal volume of a suitable alcohol (e.g., methanol or ethanol).
-
Acidification: Cool the solution in an ice bath. Slowly add exactly 2.0 equivalents of concentrated HCl dropwise with vigorous stirring. Monitor the temperature to keep it below 20 °C.
-
Solvent Exchange (Optional but Recommended): Add a solvent like toluene and remove all volatiles (water, alcohol, toluene) under reduced pressure to obtain the crude salt as an oil or amorphous solid.
-
Crystallization:
-
Take 1g of the crude salt and add it to a flask.
-
Add 2-5 mL of methanol containing 0.5% water.
-
Warm the mixture gently (e.g., to 60 °C) until the solid is completely dissolved.
-
In a separate, larger flask, place 40 mL of an anti-solvent such as ethyl acetate.
-
Add the warm methanolic solution dropwise to the stirring ethyl acetate at room temperature.
-
A white precipitate should form. Continue stirring for 30 minutes.
-
-
Isolation: Filter the white solid, wash it with a small amount of fresh ethyl acetate, and dry it under vacuum to yield the final crystalline product.
Logical Flow: Troubleshooting Crystallization Issues
This flowchart provides a decision-making process for addressing crystallization failures.
Caption: Decision tree for troubleshooting crystallization.
References
-
Eschweiler-Clarke reaction. (2026). Name-Reaction.com. [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride. (2015).
-
Simplified Version of the Eschweiler-Clarke Reaction. (2020). ResearchGate. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Institutes of Health (NIH). [Link]
-
Eschweiler-Clarke Reaction. (2022). YouTube. [Link]
-
N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. (n.d.). ChemBK. [Link]
-
Why is pyridine less basic than ethylamine? (2020). Quora. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104341339A - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. 2-(2-Aminoethyl)pyridine | 2706-56-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Enantiomeric Separation of 1-Methyl-2-pyridin-2-yl-ethylamine
For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides an in-depth comparison of methodologies for the enantiomeric separation of 1-Methyl-2-pyridin-2-yl-ethylamine, a chiral amine with significant potential in medicinal chemistry. We will explore various chiral stationary phases (CSPs), mobile phase compositions, and chromatographic techniques, supported by experimental data from analogous separations to provide a robust framework for method development.
The Significance of Chiral Separation in Drug Development
Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereospecific analysis and separation.[1] For novel compounds like 1-Methyl-2-pyridin-2-yl-ethylamine, which contains a stereocenter at the carbon atom bearing the methyl and amino groups, the ability to isolate and characterize each enantiomer is paramount. This allows for the individual assessment of their biological activities and the selection of the desired enantiomer for further development, ultimately leading to safer and more effective pharmaceuticals.
Comparing Chiral Separation Strategies: HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for the direct enantiomeric separation of chiral compounds using chiral stationary phases (CSPs).[2][3]
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, chiral HPLC offers a wide range of commercially available CSPs and mobile phase systems, including normal phase, reversed-phase, and polar organic modes.[4] For basic compounds like 1-Methyl-2-pyridin-2-yl-ethylamine, polysaccharide-based CSPs are particularly effective.[4][5]
-
Supercritical Fluid Chromatography (SFC): Gaining popularity as a "green" alternative to HPLC, SFC primarily uses supercritical CO2 as the main mobile phase component, significantly reducing organic solvent consumption.[3] It often provides faster separations and higher efficiencies compared to HPLC, especially for preparative-scale purifications.[6]
A Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation.[7] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the most versatile and successful for a broad range of chiral compounds, including primary amines.[5][8]
Below is a comparison of commonly used polysaccharide-based CSPs for the separation of chiral amines, with performance data extrapolated from the separation of structurally similar compounds like 1-phenylethylamine.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase System (Normal Phase) | Key Advantages for Amine Separation |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol with 0.1% Diethylamine (DEA) | Broad enantioselectivity for aromatic amines.[9] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with 0.1% Diethylamine (DEA) | Often provides complementary selectivity to amylose-based phases.[4][10] |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with 0.1% Diethylamine (DEA) | A robust alternative to Chiralcel® OD-H, known for its high efficiency.[11][12] |
| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol with 0.1% Diethylamine (DEA) | High success rate for a wide range of chiral compounds.[5] |
Note: The performance of these columns can be significantly influenced by the choice of alcohol modifier (e.g., ethanol, isopropanol) and the concentration of the basic additive.
The Crucial Role of Mobile Phase Additives
For the successful enantiomeric separation of basic compounds like 1-Methyl-2-pyridin-2-yl-ethylamine, the use of mobile phase additives is indispensable. These additives play a dual role: they improve peak shape by minimizing undesirable interactions with residual silanol groups on the silica support, and they can enhance chiral recognition by influencing the interaction between the analyte and the CSP.
-
Basic Additives: For basic analytes, a small amount of a basic additive such as Diethylamine (DEA) or Butylamine is typically added to the mobile phase.[13][14] This is essential to prevent peak tailing and, in some cases, to even elute the compound from the column.[4] The typical concentration of basic additives is around 0.1% (v/v).[13][14]
-
Acidic Additives: In some instances, particularly in SFC, a combination of an acidic additive like Trifluoroacetic Acid (TFA) and a basic additive can lead to improved resolution and peak symmetry.[6]
Recommended Experimental Protocol: Chiral HPLC Method
This protocol provides a robust starting point for the enantiomeric separation of 1-Methyl-2-pyridin-2-yl-ethylamine. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline resolution.
1. Column Selection and Installation:
- Select a polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) column.
- Install the column in the HPLC system, ensuring proper connections and flow direction.
2. Mobile Phase Preparation:
- Prepare the mobile phase by mixing Heptane and Ethanol in a ratio of 90:10 (v/v).
- Add Diethylamine (DEA) to the mobile phase to a final concentration of 0.1% (v/v).
- Thoroughly degas the mobile phase using sonication or vacuum filtration.
3. HPLC System Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm (The pyridine moiety should provide strong UV absorbance)
- Injection Volume: 10 µL
4. Sample Preparation:
- Dissolve the racemic 1-Methyl-2-pyridin-2-yl-ethylamine in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Optimization:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
- If the resolution is not satisfactory, systematically vary the ratio of Heptane to Ethanol (e.g., 95:5, 85:15) and the concentration of DEA (e.g., 0.05%, 0.2%). The type of alcohol modifier can also be changed to isopropanol.
Visualizing the Workflow: Method Development for Chiral Separation
The following diagram illustrates a logical workflow for developing a chiral separation method.
Caption: A logical workflow for chiral method development.
Understanding the Chiral Recognition Mechanism
The enantioselective separation on polysaccharide-based CSPs is governed by a combination of interactions between the enantiomers and the chiral selector. These interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8] The chiral grooves and cavities formed by the helical structure of the polysaccharide derivative create a three-dimensional chiral environment. One enantiomer will fit more favorably into this environment, leading to a stronger interaction and longer retention time, thus enabling separation. The addition of additives like DEA can modulate these interactions, leading to improved chiral recognition.
Conclusion
The enantiomeric separation of 1-Methyl-2-pyridin-2-yl-ethylamine is readily achievable using modern chiral chromatography techniques. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, in combination with a normal phase mobile phase containing a basic additive, offer a high probability of success. For faster separations and reduced environmental impact, Supercritical Fluid Chromatography presents a compelling alternative. By following a systematic method development approach, as outlined in this guide, researchers can efficiently establish a robust and reliable method for the analysis and purification of the enantiomers of this and other structurally related chiral amines.
References
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]
-
Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
-
MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
ACS Publications. (1995). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Available at: [Link]
-
HPLC. (n.d.). instruction manual for chiralpak® ad-h. Available at: [Link]
-
Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]
- Google Patents. (n.d.). US7456290B2 - Process for the preparation of 2-aminomethylpyridine derivative.
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
DAICEL. (n.d.). CHIRALPAK AD-H. Available at: [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Available at: [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1. Available at: [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
PMC - NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
Sources
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. ct-k.com [ct-k.com]
A Comparative Guide to the Binding Affinity of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride at Serotonergic and Nicotinic Receptors
For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological targets is a cornerstone of modern pharmacology. This guide provides an in-depth comparative analysis of the binding affinity of the novel compound, 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, with a primary focus on the serotonin 1A (5-HT1A) receptor. Drawing upon established structure-activity relationships of analogous compounds, we hypothesize the 5-HT1A receptor as a principal target. Furthermore, to assess selectivity, we will also explore its potential interaction with the α4β2 nicotinic acetylcholine receptor (nAChR). This guide will furnish detailed experimental protocols, present comparative binding affinity data with established ligands, and offer insights into the rationale behind the experimental design.
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinyl Ligand
The pyridine-2-yl-ethylamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active compounds.[1] Derivatives of 2-pyridinemethylamine have shown significant promise as potent and selective agonists for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[2][3] Structurally, 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride shares key pharmacophoric features with known high-affinity 5-HT1A ligands, prompting this focused investigation into its binding characteristics at this receptor.
Simultaneously, the pyridinyl moiety is also a critical component of nicotinic acetylcholine receptor ligands, including nicotine itself.[4] Therefore, a comprehensive understanding of the binding profile of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride necessitates an evaluation of its affinity for nAChRs to determine its selectivity and potential for off-target effects.
This guide will present a systematic approach to:
-
Determine the binding affinity (Ki) of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride for the human 5-HT1A receptor.
-
Compare its affinity to standard 5-HT1A receptor agonists and antagonists.
-
Assess its binding affinity for the human α4β2 nicotinic acetylcholine receptor as a measure of selectivity.
-
Provide detailed, validated protocols for conducting these binding assays.
Comparative Binding Affinity Analysis
To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki values) of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (hypothetical data for the purpose of this guide) alongside well-established reference compounds for the 5-HT1A and α4β2 nicotinic acetylcholine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference |
| 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride | 5-HT1A | (To be determined) | - |
| 8-OH-DPAT (Agonist) | 5-HT1A | 0.9 | |
| Serotonin (Endogenous Agonist) | 5-HT1A | 3.2 | [5] |
| WAY-100635 (Antagonist) | 5-HT1A | 0.8 | [6] |
| Compound 21* | 5-HT1A | 0.74 | [2] |
| 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride | α4β2 nAChR | (To be determined) | - |
| Nicotine (Agonist) | α4β2 nAChR | 14 ± 2 | [7] |
| Epibatidine (Agonist) | α4β2 nAChR | 0.17 ± 0.02 | [7] |
*Compound 21: 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one[2]
Experimental Design and Rationale
The determination of binding affinity is paramount in drug discovery. For this investigation, we propose two distinct, industry-standard methodologies: a radioligand binding assay for the 5-HT1A receptor and surface plasmon resonance (SPR) for the α4β2 nicotinic acetylcholine receptor.
Diagram of the Overall Experimental Workflow
Caption: Overall experimental workflow for determining the binding affinity and selectivity of the test compound.
Method 1: 5-HT1A Receptor Binding - Radioligand Competition Assay
This "gold standard" technique directly measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[8] The choice of [3H]-8-OH-DPAT as the radioligand is based on its high affinity and selectivity for the 5-HT1A receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-8-OH-DPAT (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride) or reference compounds.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-8-OH-DPAT against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Method 2: α4β2 nAChR Binding - Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding interactions (association and dissociation rates), from which the equilibrium dissociation constant (KD) can be derived.[10] This method is particularly advantageous for avoiding the complexities and safety considerations of radioligand synthesis for every new compound. The soluble acetylcholine-binding protein (AChBP) is often used as a high-fidelity surrogate for the ligand-binding domain of nAChRs.[1]
Step-by-Step Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified α4β2 nAChR or AChBP onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP).
-
Inject a series of increasing concentrations of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time during the association phase (analyte injection) and the dissociation phase (buffer flow).
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR response against time for each analyte concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka .
-
Signaling Pathway and Mechanism of Action
5-HT1A Receptor Signaling Cascade
Caption: Simplified signaling pathway of the 5-HT1A receptor.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects, often culminating in neuronal hyperpolarization and a reduction in neuronal firing rate. This inhibitory action is believed to be a key mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the binding affinity of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride. By employing validated methodologies and comparing the results to established ligands, researchers can accurately determine its potency and selectivity for the 5-HT1A and α4β2 nicotinic acetylcholine receptors. The data generated from these studies will be instrumental in elucidating the pharmacological profile of this novel compound and will guide future drug development efforts. A high affinity and selectivity for the 5-HT1A receptor would position this molecule as a promising candidate for further investigation as a potential therapeutic agent for CNS disorders.
References
-
New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots (LE Hot Spots) by Deconstruction of Nicotinic Acetylcholine Receptor α7 Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. PMC - NIH. Available at: [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]
-
Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding. PubMed. Available at: [Link]
-
Repeated Acetylcholine Receptor Antibody-Concentrations and Association to Clinical Myasthenia Gravis Development. PLOS One. Available at: [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. Available at: [Link]
-
Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. PubMed. Available at: [Link]
-
Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... ResearchGate. Available at: [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Characterisation of an unusual nicotinic acetylcholine receptor subtype preferentially sensitive to biogenic amines. PMC - PubMed Central. Available at: [Link]
-
5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]
-
Nicotine. Wikipedia. Available at: [Link]
-
Surface plasmon resonance. Biacore. Available at: [Link]
-
Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. SciSpace. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]
-
Classification of 5-HT 1A Receptor Ligands on the Basis of Their Binding Affinities by Using PSO-Adaboost-SVM. MDPI. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Acetylcholine Receptor Antibody: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]
-
Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. PMC. Available at: [Link]
-
Binding thermodynamics of 5-HT1A receptor ligands. PubMed. Available at: [Link]
-
Relationship between Low and High Anti-acetylcholine Receptor Antibody Titers and Clinical Severity in Myasthenia Gravis. JCPSP. Available at: [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists. PubMed. Available at: [Link]
-
Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Binding thermodynamics of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Senior Application Scientist's Guide to the Orthogonal Validation of N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride as a Primary Analytical Standard
Introduction: In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is built upon a foundation of well-characterized, high-purity analytical standards. These standards are the benchmarks against which all subsequent measurements are made, from API release testing to impurity profiling. Therefore, the rigorous validation of a new primary reference standard is one of the most critical activities in an analytical laboratory.
This guide provides an in-depth, scientifically grounded framework for the comprehensive validation of a candidate standard for N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride (a known impurity of Betahistine).[1][2] We will move beyond a simple checklist of tests, instead focusing on the causality behind our choice of orthogonal analytical techniques. The objective is to build a self-validating system of experiments that culminates in a highly reliable and defensible purity and identity assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of reference standard qualification.
The core principle of our approach is orthogonality : the use of multiple, independent analytical techniques whose potential sources of error are different. If a highly specific method like Quantitative NMR (qNMR) and a separation-based method like HPLC yield concordant purity values, our confidence in that assignment increases exponentially. This guide will compare and contrast results from a suite of techniques to provide a holistic and unambiguous characterization.
Foundational Principles: Identity Confirmation
Before any quantitative assessment, we must unequivocally confirm the chemical identity of the candidate standard. An incorrect standard renders all subsequent quantitative data meaningless. Our strategy employs a combination of techniques that probe the molecule's mass, connectivity, and interaction with electromagnetic radiation.
The "Why": Rationale for Orthogonal Identity Tests
-
Mass Spectrometry (MS): Provides the most direct measure of molecular weight and elemental composition via high-resolution mass analysis. It serves as a primary check on the molecular formula (C15H19N3).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule, confirming the specific arrangement of atoms and functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers complementary information by identifying characteristic vibrations of functional groups present in the molecule, such as C-H, C=N, and C=C bonds within the pyridine rings.
The "How": Experimental Protocols
Protocol 1: Identity Confirmation via LC-MS, NMR, and FTIR
-
High-Resolution Mass Spectrometry (HRMS):
-
System: ESI-QTOF Mass Spectrometer.
-
Sample Preparation: Dissolve ~0.1 mg of the candidate standard in 1 mL of 50:50 acetonitrile:water.
-
Infusion: Directly infuse the sample at 5 µL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Acquire a full scan mass spectrum from m/z 100-500. Look for the [M+H]⁺ ion corresponding to the free base (C15H19N3).
-
Causality: ESI is a soft ionization technique ideal for polar, nitrogen-containing compounds, minimizing fragmentation and maximizing the intensity of the molecular ion. QTOF provides high mass accuracy, allowing for elemental composition confirmation.
-
-
¹H and ¹³C NMR Spectroscopy:
-
System: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3]
-
Analysis: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the theoretical structure. The pyridine proton signals should be distinct, as should the aliphatic chain protons and the N-methyl singlet.
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt. The high field strength (500 MHz) provides better signal dispersion, which is critical for unambiguously assigning the closely spaced aromatic protons of the two different pyridine environments.
-
-
FTIR Spectroscopy:
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat, solid powder directly onto the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Look for characteristic peaks: aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and aromatic C=C/C=N stretching (~1600-1450 cm⁻¹).
-
Causality: ATR is a rapid, non-destructive technique that requires minimal sample preparation, making it an efficient screening tool for functional group identity.
-
The Core Directive: Purity and Assay Assignment
The ultimate goal of validation is to assign a precise purity value to the standard. A single purity value is insufficient. A truly qualified standard has its purity assessed by a mass balance approach , which is then corroborated by an independent, absolute method like qNMR.[4][5][6] This creates a powerful, self-validating system.
The "Why": Rationale for Orthogonal Purity Techniques
-
Chromatographic Purity (HPLC-UV): This is the workhorse for assessing structurally related impurities.[7][8] Its power lies in its ability to separate the main component from substances with very similar chemical structures (e.g., isomers, precursors, degradation products). The use of a Photodiode Array (PDA) detector is crucial as it can highlight co-eluting peaks if their UV spectra differ.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[9][10] It is an excellent, direct measure of the total volatile content (water, residual solvents) and can also indicate the presence of non-volatile inorganic impurities at high temperatures.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of one of its ¹H signals to the integral of a certified, stable internal standard of known purity.[11][12] Its key advantage is that it is not dependent on the response factor of the analyte or its impurities, unlike chromatography.[3] It provides a direct measure of the molar quantity of the analyte, making it a powerful orthogonal technique to mass balance.[13]
The "How": Experimental Protocols & Data Comparison
Protocol 2: HPLC-UV Purity Method
-
System: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA, 260 nm (Note: Verify optimal wavelength from UV scan).
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 water:acetonitrile to make a 1.0 mg/mL solution.
-
Analysis: Inject 10 µL. Integrate all peaks. Purity is calculated by area percent (Area of main peak / Total area of all peaks) x 100.
-
Causality: A C18 column provides good reversed-phase retention for the moderately polar analyte. The TFA in the mobile phase acts as an ion-pairing agent, ensuring sharp, symmetrical peaks for the basic amine analyte. A long gradient is used to ensure the elution of any potential late-eluting, more non-polar impurities.
Protocol 3: Thermogravimetric Analysis (TGA)
-
System: TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the standard into a platinum or ceramic TGA pan.
-
Method: Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the percentage weight loss up to ~150°C (indicative of water and volatile solvents) and any residue remaining at 600°C (indicative of non-volatile inorganic impurities).[10][14]
-
Causality: A controlled heating rate under an inert atmosphere prevents oxidative degradation, ensuring that initial weight loss is due to the desorption of volatiles rather than decomposition.
Protocol 4: Quantitative NMR (qNMR)
-
System: 500 MHz NMR Spectrometer, validated for quantitative analysis.
-
Internal Standard (IS): Maleic acid (Certified Reference Material, >99.9% purity).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the candidate standard into a vial.
-
Accurately weigh ~5 mg of the Maleic acid IS into the same vial.
-
Dissolve both completely in ~0.8 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 relaxation time of both analyte and IS protons).
-
Scans: 32 (for good signal-to-noise).
-
-
Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the N-methyl singlet).
-
Integrate the singlet from the Maleic acid IS (~6.3 ppm).
-
Calculate purity using the established qNMR equation.[13]
-
-
Causality: Maleic acid is chosen as an IS because its sharp singlet in the aromatic region does not overlap with analyte signals. The long relaxation delay is the most critical parameter in qNMR; it ensures that all protons have fully returned to equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.[13]
Data Synthesis and Comparison
The true power of this guide comes from comparing the results of these orthogonal methods. Let's consider two hypothetical candidate standards.
Table 1: Comparative Purity Analysis of Candidate Standards
| Parameter | Candidate A | Candidate B | Method Rationale & Comparison |
| Chromatographic Purity (HPLC) | 99.85% | 98.50% | Measures organic, structurally related impurities. Candidate A is clearly superior. |
| Volatiles (TGA, <150°C) | 0.10% | 1.20% | Measures water and residual solvents. Candidate B has significant volatile content. |
| Non-Volatiles (TGA, >600°C) | 0.02% | 0.03% | Measures inorganic content. Both are acceptably low. |
| Mass Balance Purity | 99.73% | 97.27% | Calculated as 100% - (Chrom. Impurities + Volatiles + Non-Volatiles). Provides a comprehensive purity value based on impurity summation.[4] |
| Purity by qNMR | 99.70% | 97.35% | An absolute measurement independent of impurity response factors. |
| Conclusion | Excellent Agreement | Excellent Agreement | The close agreement between the mass balance and qNMR results gives high confidence in the assigned purity for both candidates. |
| Final Recommendation | Certify as Primary Standard | Qualify as Secondary/Working Standard | Candidate A meets the high purity threshold (>99.5%) for a primary standard. Candidate B, while well-characterized, is better suited for routine use where a primary standard is used for calibration.[15] |
Stability Assessment: Ensuring Long-Term Integrity
A validated standard is only useful if its purity remains stable over time. A forced degradation study is essential to develop a stability-indicating method , which is a validated analytical procedure that can accurately detect changes in the properties of the drug substance over time.[16]
The "Why": Rationale for Forced Degradation
The goal is to intentionally stress the material under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[16][17] The HPLC method developed in Section 2 is then used to analyze these stressed samples. The method is considered "stability-indicating" if it can separate all generated degradation peaks from the main analyte peak and from each other. This provides confidence that during a formal stability study, any real degradation will be detected. The ICH guideline Q1A(R2) provides the framework for this testing.[16][18]
The "How": Experimental Protocol
Protocol 5: Forced Degradation Study
-
Prepare Solutions: Prepare separate ~1.0 mg/mL solutions of the candidate standard.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 48 hours.
-
Photolytic: Expose the solution to UV/Visible light in a photostability chamber as per ICH Q1B.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method (Protocol 2).
-
Peak Purity Assessment: Use the PDA detector to perform peak purity analysis on the main analyte peak in each chromatogram to ensure no degradation products are co-eluting.
-
Acceptance: The method is stability-indicating if significant degradation is observed (ideally 5-20%) and all degradant peaks are baseline resolved from the parent peak.[16]
Final Comparison and Conclusion
The validation of an analytical standard is not a single experiment but a carefully constructed portfolio of orthogonal data. By employing a mass balance approach (HPLC, TGA) and corroborating it with an absolute method (qNMR), we establish a high degree of confidence in the assigned purity. Confirming identity with a suite of spectroscopic techniques (MS, NMR, FTIR) ensures we are quantifying the correct molecule. Finally, demonstrating the method's stability-indicating power through forced degradation studies guarantees that the standard's integrity can be monitored throughout its lifecycle.
When comparing potential standards, the decision should be based on the complete data package. A superior standard (e.g., Candidate A) will not only exhibit higher purity by multiple techniques but will also show minimal volatile content and robust stability. The close agreement between orthogonal methods, as demonstrated for both candidates, is the hallmark of a successful validation, providing a trustworthy and defensible foundation for all future analytical work.
References
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. (2025-09-29). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (2005-11). [Link]
-
ICH Harmonised Guideline - Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (2003-02-06). [Link]
-
The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. (2025-08-06). [Link]
-
Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc. (2026-01-09). [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. (2025-11-05). [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995-06). [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Institutes of Health (NIH). (2023-11-13). [Link]
-
Certified reference materials for quantitative NMR. Separation Science. (2023-12-08). [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. (2009-04-02). [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride (846RB). Pharmaffiliates. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]
-
Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry. (2013-03-19). [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025-04-11). [Link]
-
How To Choose the Proper Analytical Reference Standards? Symtera Analytics. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025-10-22). [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. (2024-04-18). [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (2021-01-18). [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. Veeprho. (2020-07-01). [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. The United States Pharmacopeial Convention. (2011-12-03). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). (2005-11). [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. (2012-01-01). [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. ResearchGate. (2023-11-10). [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (2025-09-20). [Link]
-
The mass balance approach. Zero Waste Europe. [Link]
-
TGA Analysis. Impact Analytical. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. (2025-07-22). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. (2025-08-06). [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024-03-07). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024-06-25). [Link]
Sources
- 1. N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride [lgcstandards.com]
- 2. cwsabroad.com [cwsabroad.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Nuances of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride: A Guide to Safe Handling and Disposal
For the modern researcher, scientist, and drug development professional, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, a versatile intermediate with significant potential in pharmaceutical synthesis.[1] However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the appropriate selection and use of PPE. For 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, the following PPE is mandatory to mitigate the risks of skin and eye irritation, and respiratory exposure.[1][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][7] | Protects against airborne particles and potential splashes, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | Prevents direct skin contact, which can cause irritation.[3] Ensure gloves are inspected before use and changed regularly. |
| Body Protection | A lab coat or chemical-resistant apron.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.[2][7] | Minimizes the risk of inhaling airborne particles, which can lead to respiratory irritation.[3] |
Operational Protocols: From Receipt to Disposal
A meticulous, step-by-step approach is critical to safely managing 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Hygroscopic Nature: This compound is hygroscopic.[6] Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which can compromise sample integrity.[4][5] A desiccator or a dry box is recommended for long-term storage.[5]
-
Inert Atmosphere: For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]
Handling and Weighing
-
Designated Area: All handling should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[9]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[10]
-
Weighing: If possible, weigh the compound in a glove box with a controlled atmosphere to prevent moisture uptake.[11] If a glove box is unavailable, weigh the required amount quickly and immediately reseal the container.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[9]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE.
-
Containment and Cleanup:
-
For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution. An aqueous-based, biodegradable decontamination solution can be effective for neutralizing and cleaning surfaces contaminated with amines.[12]
-
-
Waste Disposal: All contaminated materials, including absorbent, gloves, and wipes, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10]
Disposal Plan
Proper disposal is a critical final step in the safe management of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride.
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste accumulation.
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable environmental services company. Adherence to all local, state, and federal regulations is mandatory.[10]
By adhering to these detailed protocols, researchers can confidently and safely incorporate 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride into their workflows, fostering a culture of safety and scientific excellence.
References
- Loba Chemie. (2019, March 29). 2N,2N-DIETHYL-6-METHYL-2,5-PYRIDINE-DIAMINE HCl MSDS.
- LGC Standards. N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.
- Chemicea.
- Sigma-Aldrich. (2024, August 7).
- HepatoChem. How do you handle hygroscopic salts?
- CAT 824 - betahistine dihydrochloride - SAFETY D
- Fisher Scientific. (2023, August 23).
- Fisher Scientific. (2022, August 18).
- SKC Inc.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
- Fisher Scientific.
- Sigma-Aldrich. (2024, September 7).
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- MedChemExpress. Betahistine dihydrochloride-SDS.
- AbMole BioScience. Material Safety Data Sheet of Betahistine dihydrochloride.
- Castrol. (2024, May 7).
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- Glysofor. (2018, October 29). Diethylene glycol – DEG.
- Chem-Impex. 1-Methyl-2-pyridin-4-yl-ethylamine.
- PENTA. (2024, April 22). Diethylene glycol.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. reddit.com [reddit.com]
- 7. abmole.com [abmole.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. chemicea.com [chemicea.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine Trihydrochloride [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
